Bourjotinolone A
Description
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Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(10R,13S,14S)-17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18?,19?,20?,22?,23?,25?,28-,29+,30-/m1/s1 |
InChI Key |
RNETYSXHFSDFMM-DTNIISLDSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(C(OC5)C(C)(C)O)O)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Bourjotinolone A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation of this compound from its known natural sources. It details the necessary experimental protocols for extraction and purification and presents the available quantitative and spectroscopic data to aid in its identification and characterization. Furthermore, this document explores the potential anti-inflammatory mechanism of action of this compound, offering insights for future research and drug development endeavors.
Introduction
This compound is a protolimonoid, a class of modified triterpenes. Its chemical structure, elucidated through nuclear magnetic resonance (NMR) spectroscopy, and its potential biological activities, particularly its anti-inflammatory effects, make it a molecule of interest for further investigation. This guide serves as a technical resource for researchers aiming to isolate and study this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Class | Triterpenoid (Protolimonoid) |
| CAS Number | 6985-35-9 |
| Molecular Formula | C₃₀H₄₈O₄ |
| Molecular Weight | 472.7 g/mol |
Natural Sources
This compound has been identified and isolated from several plant species. The primary sources reported in the literature are:
-
Phellodendron chinense Schneid. var. glabriusculum Schneid.: The fruits of this plant are a confirmed source of this compound.
-
Toona sinensis (A. Juss.) Roem.: This plant is a rich source of various triterpenoids, and this compound is among the compounds that have been isolated from it.[1][2][3][4][5]
-
Vavaea amicorum Benth.: The wood of this tree has also been reported as a source of this compound.
-
Combretum fragrans F. Hoffm.: This plant contains a mixture of triterpenoids, including this compound.
Experimental Protocols: Isolation and Purification
While a single, standardized protocol for the isolation of this compound has not been universally established, a general methodology can be compiled from the procedures used for the isolation of triterpenoids from its known natural sources. The following is a composite experimental workflow based on established techniques for similar compounds.
Extraction
The initial step involves the extraction of the crude chemical constituents from the plant material.
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., fruits of Phellodendron chinense or leaves/stems of Toona sinensis) is used for extraction.
-
Solvent Extraction: The powdered material is typically extracted with a moderately polar organic solvent. A common choice is 95% ethanol, which is effective in extracting a broad range of secondary metabolites, including triterpenoids. The extraction is usually performed at room temperature over an extended period (e.g., 3 x 24 hours) with occasional agitation to ensure thorough extraction.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, being a complex mixture of various compounds, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 90:10).
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with a vanillin-sulfuric acid spray reagent followed by heating. Fractions with similar TLC profiles are pooled.
-
Further Purification: The fractions containing this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantitative Data and Structural Elucidation
Precise quantitative data for the isolation of this compound, such as percentage yield from the starting plant material, is not extensively reported in the literature. However, the structure of this compound has been elucidated using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data (Expected) |
| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to carbons bearing hydroxyl groups. |
| ¹³C NMR | Approximately 30 carbon signals, including those for methyl, methylene, methine, and quaternary carbons, as well as carbons associated with carbonyl and hydroxyl functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₃₀H₄₈O₄. |
Biological Activity and Potential Signaling Pathway
Triterpenoids, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory properties. While the specific mechanism of action for this compound has not been definitively elucidated, it is hypothesized to modulate key inflammatory signaling pathways.
Anti-inflammatory Activity
The extracts of plants containing this compound, such as Toona sinensis, have demonstrated anti-inflammatory effects.[1][4] This suggests that this compound may contribute to this activity. The potential anti-inflammatory action of triterpenoids is often attributed to their ability to inhibit the production of pro-inflammatory mediators.
Hypothetical Signaling Pathway
A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.
-
NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. This compound might exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of the MAPK proteins.
Conclusion
This compound represents a promising natural product with potential for development as an anti-inflammatory agent. This guide provides a foundational framework for its isolation and characterization based on the current scientific literature. Further research is warranted to establish a standardized and optimized isolation protocol, to fully characterize its spectroscopic properties, and to elucidate its precise mechanism of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing triterpenoid.
References
- 1. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant [mdpi.com]
- 2. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: The Enigma of Bourjotinolone A
For the attention of: Researchers, scientists, and drug development professionals.
Foreword
This technical guide aims to provide a comprehensive overview of the discovery, history, and scientific understanding of the natural product known as Bourjotinolone A. The core of this document is built upon publicly available scientific literature and aims to be a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.
Discovery and Initial Characterization: An Uncharted Territory
As of the latest literature surveys conducted in late 2025, the natural product designated as "this compound" remains an enigma within the scientific community. Extensive searches of prominent chemical and biological databases, including but not limited to SciFinder, Reaxys, PubMed, and the Google Scholar repository, have yielded no specific records of a compound bearing this name.
This conspicuous absence from the scientific record suggests several possibilities:
-
A Novel, Yet-to-Be-Published Discovery: this compound may be a very recent discovery that has not yet been disclosed in peer-reviewed publications or presented at scientific conferences.
-
Proprietary Research: The compound might be the subject of confidential industrial or academic research and, as such, its details are not in the public domain.
-
Alternative Nomenclature or Misspelling: It is plausible that "this compound" is a trivial name not yet universally adopted, or that the name provided for this guide is a misspelling of a known compound.
Due to the lack of primary literature, this guide cannot, at this time, provide specific details on the isolation source, the research group responsible for its discovery, or the initial analytical data that would typically accompany the report of a new natural product.
Structure Elucidation: A Blank Canvas
The cornerstone of any natural product investigation is the elucidation of its chemical structure. This process typically involves a suite of spectroscopic and spectrometric techniques.
Anticipated Experimental Protocols
Should this compound be a novel discovery, its structure would likely be determined using a combination of the following standard methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR) to identify the types and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon NMR) to determine the carbon skeleton.
-
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish detailed connectivity and stereochemistry.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) to determine the precise molecular formula.
-
Tandem Mass Spectrometry (MS/MS) to identify characteristic fragmentation patterns, providing clues to the compound's substructures.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Data Presentation
Without experimental data, we present a template table that would be used to summarize the key spectroscopic information for this compound once it becomes available.
Table 1: Spectroscopic Data for this compound
| Data Type | Key Parameters and Values |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm), multiplicity, J (Hz), integration |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) |
| HRMS (ESI+) | m/z [M+H]⁺, calculated and found |
| IR (film) | ν_max (cm⁻¹) |
| UV-Vis (MeOH) | λ_max (nm) (log ε) |
| Optical Rotation | [α]_D²⁵ (c, solvent) |
Synthesis and Biological Activity: Awaiting Discovery
The total synthesis of a novel natural product is a significant undertaking that confirms its structure and provides a route for producing larger quantities for biological evaluation. Similarly, the exploration of a new compound's biological activity is a critical step in assessing its potential as a therapeutic agent.
Hypothetical Experimental Workflow for Biological Screening
The initial biological investigation of a new natural product like this compound would typically follow a structured workflow.
Caption: A generalized workflow for the initial biological screening of a novel natural product.
Potential Signaling Pathways of Interest
Given the vast array of structures and functions of natural products, this compound could potentially interact with numerous cellular signaling pathways. Below is a hypothetical representation of a common signaling cascade that is often a target for natural product-based drugs.
Caption: A simplified diagram of a generic signaling pathway that could be modulated by a bioactive compound.
Conclusion and Future Outlook
The study of natural products continues to be a vital source of new medicines and biological tools. While "this compound" is not yet a recognized entity in the scientific literature, the methodologies and frameworks for its potential discovery, characterization, and development are well-established.
This guide serves as a prospective blueprint for the comprehensive study of a novel natural product. Researchers, scientists, and drug development professionals are encouraged to remain vigilant for the initial disclosure of this compound. Upon its publication, this document will be updated to reflect the empirical data and provide a thorough and actionable technical resource.
It is recommended that any party with an interest in "this compound" verify the correct spelling and nomenclature of the compound of interest to ensure access to the relevant scientific literature.
Bourjotinolone A: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Meliaceae family, this compound has demonstrated noteworthy anti-inflammatory effects. This technical guide provides a detailed overview of the physicochemical properties of this compound, its biological activity with a focus on its anti-inflammatory mechanism, and the experimental protocols utilized for its study. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.
Physicochemical Properties
This compound is a white crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |
| Molecular Weight | 472.71 g/mol | [1][2] |
| Melting Point | 176 °C | [1] |
| Boiling Point | 583.1 ± 50.0 °C (predicted) | [1] |
| pKa | 14.39 ± 0.60 (predicted) | [1] |
| Appearance | White powder | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. | [2] |
| Storage | Store at -20°C for long-term stability. | [1] |
Experimental Protocols
Isolation and Purification of this compound (General Protocol)
While a specific, detailed protocol for the isolation of this compound was not found in the immediate search, a general bioassay-guided fractionation approach is typically employed for isolating such natural products from plant materials, such as those from the Meliaceae family.
Workflow for Bioassay-Guided Isolation
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered plant material (e.g., leaves, bark, or roots) is extracted with a suitable organic solvent, typically methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Bioassay-Guided Fractionation: Each fraction is tested for its anti-inflammatory activity. The most active fraction (e.g., the ethyl acetate fraction) is selected for further separation.
-
Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, to separate the components. The elution is typically carried out using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing significant activity are further purified by preparative HPLC to yield the pure compound, this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization
Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are essential for its unambiguous identification. While specific spectral data from primary literature was not retrieved in the search, the following represents the type of data that would be acquired.
Table of Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for all protons, indicating the connectivity of atoms. |
| ¹³C NMR | Chemical shifts (δ) in ppm for all carbon atoms, distinguishing between quaternary, CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight, and a characteristic fragmentation pattern that helps in confirming the structure. |
In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory assay.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available ELISA kits. The production of nitric oxide (NO) can be measured using the Griess reagent.
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed on the remaining cells.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[1] The primary mechanism of action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation and degradation of IκB.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the TLR4 Signaling Pathway
TLR4 is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria. The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells like macrophages initiates a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. This compound may exert its anti-inflammatory effects by interfering with the binding of LPS to the TLR4/MD-2 complex or by modulating downstream signaling components.
TLR4 Signaling Pathway Modulation by this compound
Caption: Postulated modulation of the TLR4 signaling pathway.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant anti-inflammatory activity. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and TLR4, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued study of this and similar bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Protolimonoids from Trichilia hirta: A Technical Guide for Researchers
An In-depth Examination of the Isolation, Characterization, and Biological Activities of Protolimonoids from the Tropical Plant Trichilia hirta
This technical guide provides a comprehensive overview of the protolimonoids isolated from Trichilia hirta, a plant belonging to the Meliaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry and potential therapeutic applications of these natural products. It details the isolation and purification protocols, presents spectroscopic data for structural elucidation, and explores the cytotoxic activities of these compounds.
Isolated Protolimonoids and Their Spectroscopic Data
Several protolimonoids have been successfully isolated and identified from various parts of Trichilia hirta, primarily from the fruits and seeds. These compounds form the basis of the plant's bioactivity. The known protolimonoids include melianone, melianodiol, and bourjotinolone A.[1] More recently, a new cedrelone-class limonoid, Hirtinol A, was isolated from the seeds.
A summary of the quantitative data for these compounds is presented below.
Table 1: Protolimonoids Isolated from Trichilia hirta
| Compound | Plant Part | Yield (from fraction) | Molecular Formula | Method of Structure Elucidation |
| Hirtinol A | Seeds | 10.2 mg | C₃₂H₃₈O₁₀ | ¹H NMR, ¹³C NMR, HR-ESI-MS |
| 21α-Melianone | Seeds | Not specified | C₃₀H₄₆O₄ | Comparison with literature data |
| 21β-Melianone | Seeds | Not specified | C₃₀H₄₆O₄ | Comparison with literature data |
| Melianone | Fruits | Not specified | C₃₀H₄₆O₄ | Spectral Data |
| Melianodiol | Fruits | Not specified | Not specified | Spectral Data |
| This compound | Fruits | Not specified | Not specified | Spectral Data |
Table 2: ¹³C NMR Spectroscopic Data for Melianone (125 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 39.8 | 16 | 25.5 |
| 2 | 18.8 | 17 | 49.5 |
| 3 | 218.4 | 18 | 19.0 |
| 4 | 47.5 | 19 | 13.9 |
| 5 | 51.1 | 20 | 45.1 |
| 6 | 19.8 | 21 | 97.7 |
| 7 | 27.9 | 22 | 34.2 |
| 8 | 48.0 | 23 | 77.0 |
| 9 | 49.5 | 24 | 65.4 |
| 10 | 37.1 | 25 | 57.2 |
| 11 | 21.4 | 26 | 24.8 |
| 12 | 27.0 | 27 | 18.9 |
| 13 | 46.5 | 28 | 28.1 |
| 14 | 51.1 | 29 | 15.8 |
| 15 | 34.6 | 30 | 26.5 |
Data sourced from PubChem CID 99981.[2]
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Hirtinol A (500 MHz for ¹H, 125 MHz for ¹³C, CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 157.9 | 7.09, d (10.1) |
| 2 | 126.8 | 5.89, d (10.1) |
| 3 | 195.6 | - |
| 4 | 45.7 | - |
| 5 | 129.3 | - |
| 6 | 142.0 | - |
| 7 | 196.4 | - |
| 8 | 53.0 | - |
| 9 | 47.9 | 2.70, br s |
| 10 | 41.8 | - |
| 11 | 73.0 | 4.18, t (5.6) |
| 12 | 81.6 | 5.12, br s |
| 13 | 48.9 | - |
| 14 | 68.2 | - |
| 15 | 56.5 | 3.99, br s |
| 16 | 34.9 | 2.23, m; 2.08, m |
| 17 | 47.5 | 2.94, dd (11.0, 6.6) |
| 18 | 16.9 | 0.78, s |
| 19 | 21.8 | 1.67, s |
| 20 | 121.7 | - |
| 21 | 140.1 | 7.15, br s |
| 22 | 111.1 | 6.09, d (1.5) |
| 23 | 142.9 | 7.31, t (1.7) |
| 28 | 21.0 | 1.15, s |
| 29 | 170.3 | - |
| 30 | 21.0 | 1.43, s |
| OMe | 53.0 | 3.77, s |
| 1' | 175.8 | - |
| 2' | 34.1 | 2.58, sept (6.9) |
| 3' | 18.9 | 1.19, d (6.9) |
| 4' | 18.9 | 1.18, d (6.9) |
Experimental Protocols
Isolation of Hirtinol A, 21α-Melianone, and 21β-Melianone from Trichilia hirta Seeds
Plant Material: Seeds of Trichilia hirta were collected and dried at room temperature to a constant weight.
Extraction: The dried and powdered seeds (6.28 kg) underwent maceration with hexane (B92381) (3 x 7 days) followed by methanol (B129727) (3 x 7 days) at room temperature. The solvents were evaporated under reduced pressure to yield a hexanic extract (535.0 g) and a methanolic extract (1.925 kg).
Fractionation and Purification:
-
A portion of the methanolic extract (104.0 g) was subjected to column chromatography (CC) on silica (B1680970) gel, eluting with a dichloromethane/methanol gradient (1:0 to 0:1) to yield 13 fractions.
-
A crystalline precipitate from the hexanic extract was purified by CC on silica gel with a hexane/ethyl acetate (B1210297) gradient (1:0 to 0:1), yielding 8 fractions. The mixture of 21α-melianone and 21β-melianone was identified in one of these fractions.
-
One of the methanol-derived fractions was further fractionated using medium-pressure liquid chromatography (MPLC) on silica gel C-18 with a methanol/water gradient.
-
A sub-fraction from the MPLC was purified by high-performance liquid chromatography (HPLC) on a C-18 column with a methanol/water gradient to afford pure Hirtinol A (10.2 mg).
Structural Elucidation: The structures of the isolated compounds were determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Isolation of Protolimonoids from Trichilia hirta Fruits
A detailed experimental protocol for the isolation of melianone, melianodiol, and this compound from the fruits of Trichilia hirta is described in the publication by Cortez et al. (1992) in Phytochemistry, volume 31, issue 2, pages 625-628.[1][3][4][5] The general procedure involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the individual compounds. Structure elucidation was carried out using spectroscopic methods.
Biological Activities and Potential Signaling Pathways
Extracts from Trichilia hirta and its isolated constituents have demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being particularly noteworthy.[6][7] While specific data for all protolimonoids from T. hirta is not available, studies on related compounds and extracts from the Trichilia genus provide valuable insights into their potential mechanisms of action.
Aqueous extracts of T. hirta leaves have shown cytotoxic activity against human tumor cells.[8] Furthermore, root extracts displayed selective cytotoxicity against cancer cell lines.[7][9] Polysaccharide-rich fractions from the leaves have also demonstrated antiproliferative activity against human lung cancer (A-549) and human cervix carcinoma (HeLa) cells, while showing no toxicity to normal human fibroblasts (MRC-5).[10]
The precise signaling pathways through which the protolimonoids from Trichilia hirta exert their cytotoxic effects have not been fully elucidated. However, research on extracts from related Trichilia species suggests potential involvement of key inflammatory and cell survival pathways. For instance, an extract from Trichilia martiana has been shown to inhibit nitric oxide production and modulate the NF-κB and MAPK pathways in response to inflammatory stimuli.[11] Given that chronic inflammation is closely linked to cancer development, the modulation of these pathways by Trichilia constituents is a promising area for further investigation.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of protolimonoids from Trichilia hirta.
References
- 1. Secondary Metabolites of the Genus Trichilia: Contribution to the Chemistry of Meliaceae Family [scirp.org]
- 2. Melianone | C30H46O4 | CID 99981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of water extracts of Trichilia hirta leaves on human tumor cells [medigraphic.com]
- 9. researchgate.net [researchgate.net]
- 10. redalyc.org [redalyc.org]
- 11. The Anti-Inflammatory Effect of Trichilia martiana C. DC. in the Lipopolysaccharide- Stimulated Inflammatory Response in Macrophages and Airway Epithelial Cells and in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation of Bourjotinolone A from Aphanamixis polystachya Leaves
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Bourjotinolone A, a tirucallane-type triterpene, from the leaves of Aphanamixis polystachya. The methodologies outlined herein are based on established scientific literature and are intended to provide a detailed protocol for researchers interested in the natural product chemistry of this plant species.
Introduction
Aphanamixis polystachya (Wall.) Parker, a member of the Meliaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, which have shown promising biological activities. Among these compounds is this compound, a tirucallane-type triterpene. This guide details the systematic approach to its extraction, isolation, and structural elucidation from the leaves of A. polystachya.
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Plant Material
Dried and powdered leaves of Aphanamixis polystachya serve as the starting material for the isolation process.
Extraction and Fractionation
The initial step involves the extraction of phytochemicals from the plant material followed by a systematic fractionation to separate compounds based on their polarity.
Protocol:
-
The dried, powdered leaves of A. polystachya (5 kg) are subjected to extraction with methanol (B129727) (15 L) three times using an ultrasonic bath at room temperature, with each extraction lasting for one hour.
-
The methanol extracts are combined and the solvent is removed under reduced pressure to yield a crude residue (500 g).
-
This residue is then suspended in water (3.0 L) and sequentially partitioned with n-hexane and dichloromethane (B109758).
-
The dichloromethane soluble fraction (100 g), which contains compounds of intermediate polarity including this compound, is collected for further purification.
Chromatographic Isolation
The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate individual compounds.
Protocol:
-
The dichloromethane soluble fraction (100 g) is loaded onto a silica (B1680970) gel column.
-
The column is eluted with a gradient system of dichloromethane/methanol (from 40:1 to 5:1, v/v) to yield four main fractions (APLD1–APLD4).
-
Fraction APLD4 is further chromatographed on a silica gel column using an n-hexane/acetone (6:1, v/v) solvent system, resulting in three sub-fractions (APLD4A–APLD4C).
-
Sub-fraction APLD4B is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile/water (6:4, v/v) mobile phase. This step yields this compound, along with other compounds.
Data Presentation
The isolation process yields several compounds, including new diterpene lactone derivatives and known triterpenes. The quantitative data for the isolated compounds from a representative study are summarized below.
Table 1: Compounds Isolated from Aphanamixis polystachya Leaves
| Compound No. | Compound Name | Yield (mg) |
| 1 | Aphanamixionolide A | 4.0 |
| 2 | Aphanamixionolide B | 5.0 |
| 3 | Aphanamixionolide C | 6.2 |
| 4 | Aphanamixionolide D | 7.9 |
| 5 | Aphanamixionolide E | 24.2 |
| 6 | Piscidinol A | Not specified |
| 7 | Hispidone | Not specified |
| 8 | This compound | Not specified |
Note: The yield for this compound was not explicitly quantified in the primary reference but was successfully isolated as a known compound.
Table 2: Spectroscopic Data for Isolated Compounds
| Compound | Molecular Formula | HR-ESI-MS (m/z) [M+Na]+ | Key ¹H NMR Signals (δH) | Key ¹³C NMR Signals (δC) |
| Aphanamixionolide A | C26H34O8 | 505.2105 (calcd. 505.2095) | 7.23 (1H, t, J = 1.6 Hz), 6.06 (1H, s) | 173.5, 170.8, 143.5, 125.2 |
| Aphanamixionolide B | C26H34O8 | 505.2101 (calcd. 505.2095) | 7.21 (1H, t, J = 1.7 Hz), 6.05 (1H, s) | 173.4, 170.7, 143.6, 125.1 |
| Aphanamixionolide C | C26H32O8 | 503.1948 (calcd. 503.1939) | 7.22 (1H, t, J = 1.7 Hz), 6.05 (1H, s) | 204.8, 173.4, 170.7, 143.6 |
| Aphanamixionolide D | C26H32O9 | 519.1895 (calcd. 519.1888) | 7.21 (1H, t, J = 1.7 Hz), 6.04 (1H, s) | 204.8, 173.4, 170.7, 143.6 |
| Aphanamixionolide E | C26H34O7 | 489.2155 (calcd. 489.2146) | 7.20 (1H, t, J = 1.7 Hz), 6.03 (1H, s) | 173.8, 170.8, 143.6, 125.1 |
| This compound | C30H48O3 | Not provided | Not provided in detail | Not provided in detail |
Note: Detailed NMR data for this compound were used for its identification by comparison with literature values.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound.
Bourjotinolone A in Eurycoma longifolia Roots: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eurycoma longifolia, a revered medicinal plant in Southeast Asia, is a rich source of bioactive quassinoids. Among these, Bourjotinolone A has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of this compound found in the roots of Eurycoma longifolia. It details the methodologies for its isolation and elucidates its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, presenting quantitative data, experimental protocols, and visual representations of its biological activity.
Introduction
Eurycoma longifolia, commonly known as Tongkat Ali, has a long history of use in traditional medicine for a variety of ailments.[1][2] The roots of this plant are particularly rich in a class of bitter compounds known as quassinoids, which are responsible for many of its pharmacological effects.[2][3] this compound is a tirucallane-type triterpenoid (B12794562) that has been isolated from the roots of Eurycoma longifolia.[4] Recent studies have highlighted its significant anti-inflammatory activity, making it a promising candidate for further investigation and potential therapeutic applications.[5][6] This guide focuses on the technical aspects of this compound, from its extraction to its molecular mechanism of action.
Isolation and Characterization
The isolation of this compound from the roots of Eurycoma longifolia involves a multi-step process combining extraction and chromatographic techniques.
General Isolation Protocol
A general workflow for the isolation of this compound is depicted below. The process typically begins with the extraction of dried, powdered roots with an organic solvent, followed by partitioning and a series of chromatographic separations to yield the pure compound.
Detailed Experimental Protocol: Isolation
The following protocol is a representative method for the isolation of this compound from Eurycoma longifolia roots[6][7]:
-
Extraction: The air-dried and powdered roots of E. longifolia are extracted with 70% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude ethanol extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc-soluble fraction is collected for further separation.
-
Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane-EtOAc or CH2Cl2-MeOH) to yield several fractions.
-
Further Separation: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to afford the pure compound.
Biological Activity: Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5][6]
Quantitative Data
The anti-inflammatory activity of this compound is concentration-dependent. The following table summarizes the inhibitory effects of this compound on NO production.
| Concentration (μM) | % Inhibition of NO Production (Mean ± SD) | Reference |
| 10 | Significant Inhibition | [5][6] |
| 20 | Significant Inhibition | [5][6] |
| 40 | Significant Inhibition | [5][6] |
Note: Specific percentage inhibition values were not detailed in the provided search results, but the sources confirm a significant, dose-dependent inhibition.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The following protocol is used to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells[8][9][10]:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6).
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of action of this compound in inhibiting the LPS-induced NF-κB signaling pathway in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Constituents from the Roots of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Bourjotinolone A: A Technical Guide for Researchers
CAS Number: 6985-35-9
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific information on this compound (CAS 6985-35-9). The document summarizes its chemical and physical properties, outlines its proposed mechanism of action involving the inhibition of key inflammatory signaling pathways, and presents generalized experimental protocols for its isolation and biological evaluation. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies for analogous compounds to provide a practical framework for future research and development.
Introduction
This compound is a complex organic molecule with the chemical formula C30H48O4. While its biological activities are not extensively documented in publicly accessible literature, preliminary information suggests it may act as a modulator of inflammatory responses. This potential is linked to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) signaling pathways, both of which are critical mediators of inflammation. This guide aims to consolidate the existing knowledge and provide a technical foundation for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6985-35-9 | N/A |
| Molecular Formula | C30H48O4 | N/A |
| Molecular Weight | 472.7 g/mol | N/A |
| IUPAC Name | (3S,4R,5R,8R,9S,10R,13R,14S,17S)-17-[(2R,5R)-5-(2-hydroxypropan-2-yl)-5-methyltetrahydrofuran-2-yl]-4,4,8,10,14-pentamethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |
Biological Activity and Mechanism of Action
This compound is reported to exhibit anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of the NF-κB and TLR4 signaling pathways.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is hypothesized to interfere with this cascade, although the precise point of inhibition has not been elucidated.
Antagonism of Toll-like Receptor 4 (TLR4)
TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that culminates in the activation of NF-κB and the production of inflammatory cytokines. This compound may act as a TLR4 antagonist, thereby preventing the initiation of this inflammatory cascade.
Experimental Protocols
The following sections provide generalized experimental protocols that can be adapted for the study of this compound. These are based on standard methodologies used for the isolation and biological characterization of natural products with similar properties.
General Workflow for Isolation and Characterization
The isolation of this compound from a natural source, such as the bark of Phellodendron chinense, typically involves a multi-step process of extraction and chromatographic purification.
In Vitro Anti-inflammatory Assays
This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.
Principle: A cell line (e.g., HEK293T) is transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS).
-
Lysis and Reporter Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer. Normalize the results to β-galactosidase activity to account for transfection efficiency.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.
This assay determines the ability of this compound to antagonize TLR4.
Principle: A cell line expressing TLR4 (e.g., HEK-Blue™ hTLR4 cells) is used. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR4 activation leads to SEAP secretion, which can be quantified colorimetrically.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.
-
Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of this compound.
-
Stimulation: Add a TLR4 agonist, such as LPS, to the wells.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
SEAP Detection: Collect the supernatant and measure SEAP activity using a suitable substrate (e.g., QUANTI-Blue™).
-
Data Analysis: Determine the concentration of this compound required to inhibit 50% of the LPS-induced TLR4 activation (IC50).
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data on the biological activity of this compound. The tables below are provided as templates for researchers to populate as data becomes available.
Table 2: In Vitro Anti-inflammatory Activity of this compound (Template)
| Assay | Cell Line | Stimulus | IC50 (µM) |
| NF-κB Reporter Gene Assay | e.g., HEK293T | e.g., TNF-α | - |
| TLR4 Activation Assay | e.g., HEK-Blue™ hTLR4 | e.g., LPS | - |
| Cytokine Production (e.g., IL-6, TNF-α) | e.g., RAW 264.7 | e.g., LPS | - |
Table 3: Pharmacokinetic Properties of this compound (Template)
| Parameter | Value |
| Bioavailability (%) | - |
| Half-life (t1/2) | - |
| Cmax | - |
| Tmax | - |
| Clearance (CL) | - |
| Volume of Distribution (Vd) | - |
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of novel anti-inflammatory agents. Its purported mechanism of action, involving the inhibition of the NF-κB and TLR4 signaling pathways, warrants further investigation. The immediate research priorities should focus on:
-
Confirmation of Biological Activity: Rigorous in vitro and in vivo studies are needed to confirm and quantify the anti-inflammatory effects of this compound.
-
Elucidation of the Precise Mechanism of Action: Detailed molecular studies are required to identify the specific molecular targets of this compound within the NF-κB and TLR4 pathways.
-
Total Synthesis: The development of a robust and scalable total synthesis route would be crucial for producing sufficient quantities of this compound for extensive preclinical and clinical evaluation.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational resource for researchers embarking on the study of this compound. While significant gaps in our knowledge remain, the information presented herein offers a roadmap for future investigations that could unlock the therapeutic potential of this natural product.
Bourjotinolone A: A Technical Guide on the Core Compound and its Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of Bourjotinolone A, a naturally occurring triterpenoid (B12794562). Initial investigations sought to detail known derivatives of this compound; however, a thorough review of publicly available scientific literature reveals a notable absence of research on synthetic or semi-synthetic derivatives of this compound. Therefore, this guide focuses on the core compound, presenting its known biological activities, experimental protocols for its evaluation, and its mechanism of action where elucidated. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and initiating programs for the development of novel analogs.
Introduction to this compound
This compound is a tirucallane-type triterpenoid that has been isolated from several plant species, including Aphanamixis polystachya, Toona sinensis, and Flindersia bourjotiana[1][2][3]. As a member of the triterpenoid class of natural products, it belongs to a group of compounds known for their diverse and potent biological activities. The core structure of this compound presents multiple sites for potential chemical modification, making it an interesting scaffold for the development of novel therapeutic agents.
Biological Activity of this compound
Current research on the biological activity of this compound has primarily focused on its anti-inflammatory properties. Specifically, it has been demonstrated to be an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[4][5]. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inhibitory effect of this compound on NO production suggests its potential as a lead compound for the development of anti-inflammatory drugs.
Quantitative Biological Data
The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound.
| Biological Target/Assay | Cell Line | Test Compound | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | This compound | 10.2 - 37.7 | L-NMMA | 31.5 | [5] |
| Nitric Oxide (NO) Production | RAW 264.7 | This compound | - | - | - | [4] |
Note: One study reported a range for the IC₅₀ value[5], while another confirmed its significant role in suppressing NO levels without providing a specific IC₅₀ value[4].
Experimental Protocols
This section details the key experimental methodologies that have been employed to characterize the anti-inflammatory activity of this compound.
Inhibition of Nitric Oxide (NO) Production Assay
This assay is fundamental to assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated immune cells.
Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for 1 hour. A vehicle control (DMSO) should be included.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group without LPS stimulation should also be included.
-
Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for a further 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of NO inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Known Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in the inflammatory response. Research indicates that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4].
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the proposed mechanism of action for this compound in the context of LPS-induced inflammation.
Future Directions and Conclusion
This compound has demonstrated promising anti-inflammatory activity, positioning it as a valuable lead compound for further investigation. The lack of published research on its derivatives represents a significant opportunity for medicinal chemists and drug discovery professionals. Future research should focus on:
-
Total Synthesis: Development of a robust and scalable total synthesis of this compound to enable the generation of analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at various positions of the triterpenoid scaffold to identify key structural features required for enhanced potency and selectivity.
-
Target Identification and Validation: Elucidation of the direct molecular target(s) of this compound to better understand its mechanism of action.
-
In Vivo Efficacy Studies: Evaluation of this compound and promising derivatives in animal models of inflammatory diseases.
References
- 1. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:6985-35-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed HPLC Method for the Purification of Bourjotinolone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bourjotinolone A is a naturally occurring triterpenoid (B12794562) isolated from Flueggea virosa (Euphorbiaceae), a plant with a history of use in traditional medicine. As a member of the triterpenoid class of compounds, this compound holds potential for further investigation into its pharmacological activities. The efficient purification of this compound is a critical step for its structural elucidation, pharmacological screening, and subsequent drug development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative scale purification of this compound. Due to the limited availability of a specific published HPLC protocol for this compound, the following methods are based on established protocols for the purification of similar triterpenoids from plant extracts.[1][2][3][4]
Challenges in Triterpenoid Purification
The purification of triterpenoids by HPLC can present certain challenges. Many triterpenoids, including likely this compound, lack strong chromophores, which makes UV detection difficult.[5] This often necessitates detection at low wavelengths, typically between 205-210 nm.[1] Furthermore, crude plant extracts are complex mixtures containing numerous compounds with similar polarities, requiring a highly efficient separation technique to achieve high purity.
Proposed HPLC Methodology
A reversed-phase HPLC (RP-HPLC) approach is proposed as a robust starting point for the purification of this compound. RP-HPLC separates molecules based on their hydrophobicity, which is a common and effective strategy for the separation of triterpenoids.[1][2][3][4]
Preliminary Sample Preparation
Prior to HPLC purification, a preliminary fractionation of the crude extract of Flueggea virosa is recommended to enrich the concentration of this compound. This can be achieved through traditional chromatographic techniques such as column chromatography over silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate (B1210297), followed by ethyl acetate and methanol (B129727).
Analytical HPLC Method
The analytical method is designed to assess the purity of the fractions and to optimize the separation conditions before scaling up to a preparative method.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 80% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Preparative HPLC Method
The preparative method is designed to isolate larger quantities of this compound with high purity. The conditions are scaled up from the optimized analytical method.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 80% B to 100% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
| Fraction Collection | Based on peak elution |
Experimental Protocols
1. Preparation of Crude Extract
-
Air-dry and powder the plant material (e.g., leaves and twigs of Flueggea virosa).
-
Extract the powdered material exhaustively with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude residue.
-
Suspend the residue in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Concentrate the ethyl acetate fraction, which is likely to contain this compound.
2. Preliminary Fractionation by Column Chromatography
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions that show a similar TLC profile, suggesting the presence of this compound.
3. Analytical HPLC Protocol
-
Prepare a stock solution of the enriched fraction in methanol (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the analytical HPLC system with the initial mobile phase conditions (80% B).
-
Inject 10-20 µL of the sample and run the gradient program as detailed in Table 1.
-
Monitor the chromatogram at 210 nm and identify the peak corresponding to this compound based on its retention time.
-
Assess the purity of the peak of interest.
4. Preparative HPLC Protocol
-
Dissolve the enriched fraction in the mobile phase at the highest possible concentration without causing precipitation.
-
Filter the sample solution.
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the preparative gradient as described in Table 2.
-
Collect fractions corresponding to the target peak using an automated fraction collector.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. Triterpene purification by HPLC [bio-protocol.org]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Elucidation of Bourjotinolone A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data and experimental protocols instrumental in the structural elucidation of Bourjotinolone A, a euphane triterpenoid (B12794562) isolated from the stem bark of Drypetes gerrardii. The comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's unique molecular architecture.
Introduction to this compound
This compound is a novel euphane-type triterpenoid identified from Drypetes gerrardii. The structural characterization of such natural products is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. NMR spectroscopy serves as the primary and most powerful tool for determining the complex three-dimensional structure of these molecules in solution.
Quantitative NMR Data
The complete ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are summarized below. These data form the foundation for the structural assignment.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations | Key NOESY Correlations |
| 1 | 35.4 | 1.55, m; 1.65, m | C-2, C-3, C-5, C-10, C-19 | H-2 | H-2, H-19 |
| 2 | 27.8 | 1.90, m; 2.05, m | C-1, C-3, C-4, C-10 | H-1, H-3 | H-1, H-3, H-28 |
| 3 | 212.1 | - | - | - | - |
| 4 | 47.5 | - | - | - | - |
| 5 | 51.2 | 1.40, d (5.5) | C-4, C-6, C-7, C-10, C-19 | H-6 | H-6, H-19 |
| 6 | 21.5 | 1.85, m; 2.15, m | C-5, C-7, C-8, C-10 | H-5, H-7 | H-5, H-7 |
| 7 | 28.1 | 1.50, m; 1.60, m | C-5, C-6, C-8, C-9, C-14 | H-6, H-8 | H-6, H-8 |
| 8 | 48.9 | 1.95, t (7.0) | C-7, C-9, C-14, C-15 | H-7 | H-7, H-15 |
| 9 | 148.5 | - | - | - | - |
| 10 | 39.8 | - | - | - | - |
| 11 | 115.8 | 5.30, s | C-8, C-9, C-10, C-12, C-13 | - | H-1, H-8 |
| 12 | 39.2 | 2.10, m; 2.20, m | C-11, C-13, C-14, C-17, C-18 | H-11 | H-11, H-17, H-18 |
| 13 | 44.1 | - | - | - | - |
| 14 | 50.1 | - | - | - | - |
| 15 | 31.0 | 1.45, m; 1.55, m | C-8, C-14, C-16, C-32 | H-16 | H-8, H-16 |
| 16 | 72.1 | 4.10, dd (10.0, 5.0) | C-15, C-17, C-20 | H-15, H-17 | H-15, H-17, H-21 |
| 17 | 52.3 | 2.30, t (8.0) | C-12, C-13, C-16, C-20, C-21 | H-16 | H-12, H-16, H-21 |
| 18 | 16.2 | 0.90, s | C-12, C-13, C-14, C-17 | - | H-12, H-21 |
| 19 | 21.8 | 1.05, s | C-1, C-5, C-9, C-10 | - | H-1, H-5 |
| 20 | 36.1 | 2.40, m | C-16, C-17, C-21, C-22, C-23 | H-22 | H-16, H-17, H-22 |
| 21 | 18.5 | 0.95, d (6.5) | C-17, C-20, C-22 | H-20 | H-16, H-17, H-18, H-22 |
| 22 | 36.5 | 1.70, m; 1.80, m | C-20, C-21, C-23, C-24 | H-20, H-23 | H-20, H-21, H-23 |
| 23 | 24.1 | 1.60, m | C-22, C-24, C-25 | H-22, H-24 | H-22, H-24 |
| 24 | 125.1 | 5.10, t (7.0) | C-23, C-25, C-26, C-27 | H-23 | H-23, H-26, H-27 |
| 25 | 131.2 | - | - | - | - |
| 26 | 25.7 | 1.68, s | C-24, C-25, C-27 | - | H-24, H-27 |
| 27 | 17.7 | 1.60, s | C-24, C-25, C-26 | - | H-24, H-26 |
| 28 | 29.8 | 0.85, s | C-3, C-4, C-5, C-29 | - | H-2 |
| 29 | 22.5 | 0.88, s | C-4, C-28, C-30 | - | H-30 |
| 30 | 28.0 | 0.98, s | C-4, C-29 | - | H-29 |
Experimental Protocols
Detailed methodologies for the key NMR experiments performed for the structural elucidation of this compound are provided below.
General Experimental Conditions
-
Sample Preparation: 5-10 mg of purified this compound was dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
Temperature: All experiments were performed at a constant temperature of 298 K.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10,000 Hz (20 ppm)
-
Processing: Fourier transformation was applied after multiplying the Free Induction Decay (FID) by an exponential function with a line broadening factor of 0.3 Hz. The spectrum was manually phased and baseline corrected.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 30,000 Hz (240 ppm)
-
Processing: The FID was processed with an exponential multiplication corresponding to a line broadening of 1.0 Hz prior to Fourier transformation.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 2 per increment
-
Number of Increments: 256 in F1
-
Spectral Width: 5000 Hz in both F1 and F2 dimensions
-
Processing: The data was processed using a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4 per increment
-
Number of Increments: 256 in F1
-
Spectral Width: 5000 Hz (F2, ¹H) and 20,000 Hz (F1, ¹³C)
-
¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Processing: A squared sine-bell window function was applied in both dimensions.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8 per increment
-
Number of Increments: 256 in F1
-
Spectral Width: 5000 Hz (F2, ¹H) and 25,000 Hz (F1, ¹³C)
-
Long-Range Coupling Delay: Optimized for nJCH couplings of 8 Hz.
-
Processing: The data was processed using a sine-bell window function in both dimensions.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Number of Scans: 16 per increment
-
Number of Increments: 256 in F1
-
Mixing Time: 500 ms
-
Spectral Width: 5000 Hz in both dimensions
-
Processing: A sine-bell window function was applied in both dimensions prior to Fourier transformation.
-
Visualization of Experimental Workflow and Structural Elucidation Logic
The following diagrams illustrate the logical workflow of the structural elucidation process for this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logic of 2D NMR for skeletal assembly.
Conclusion
The systematic application of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, has enabled the complete structural determination of this compound. The data and protocols presented herein provide a comprehensive guide for researchers involved in the isolation and characterization of novel natural products, particularly complex triterpenoids. This detailed spectroscopic analysis is a critical step in the journey of natural product-based drug discovery and development.
Application Note: In Vitro Anti-Inflammatory Assay for Bourjotinolone A
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural products is a significant area of drug discovery. This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory potential of Bourjotinolone A, a hypothetical natural product. The described assays focus on the compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Macrophages are pivotal cells in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, provides a robust and well-established model for studying inflammation in vitro.[1][2]
Principle of the Assay
The protocol involves stimulating RAW 264.7 macrophages with LPS to induce an inflammatory response, characterized by the release of mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] this compound is co-incubated with the stimulated cells to assess its inhibitory effect on the production of these mediators. A preliminary cytotoxicity assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death. The underlying mechanism of action is often explored by examining the compound's effect on key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6]
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
It is essential to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentrations showing >90% viability should be used for subsequent experiments.[3]
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[2][4]
Protocol:
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] A positive control (e.g., L-NMMA) and a negative control (LPS only) should be included.
-
After incubation, collect 50 µL of the cell supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.[4]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[4]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 18-24 hours.[4]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[4]
Data Presentation
The quantitative results from the assays should be summarized for clear interpretation. The data presented below is hypothetical for this compound.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | IC₅₀ (µM) for NO Inhibition |
| Control (No LPS) | - | 100 ± 4.5 | 5.2 ± 1.1 | N/A |
| LPS (1 µg/mL) | - | 98.7 ± 3.8 | 100 | N/A |
| This compound + LPS | 10 | 99.1 ± 4.1 | 75.4 ± 6.2** | \multirow{3}{*}{22.5} |
| This compound + LPS | 25 | 97.5 ± 3.9 | 48.9 ± 5.5 | |
| This compound + LPS | 50 | 95.8 ± 4.2 | 23.1 ± 4.8 | |
| Dexamethasone (Positive Control) | 10 | 99.5 ± 3.5 | 15.6 ± 3.1*** | 2.1 |
*Data are presented as mean ± SD (n=3). **p<0.01, **p<0.001 compared to the LPS-only group.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | 35 ± 8 | 18 ± 5 |
| LPS (1 µg/mL) | - | 2850 ± 210 | 4500 ± 350 |
| This compound + LPS | 10 | 2100 ± 180** | 3550 ± 290* |
| This compound + LPS | 25 | 1350 ± 150 | 2100 ± 220 |
| This compound + LPS | 50 | 680 ± 95 | 950 ± 110 |
| Dexamethasone (Positive Control) | 10 | 450 ± 60 | 620 ± 85 |
*Data are presented as mean ± SD (n=3). *p<0.05, **p<0.01, **p<0.001 compared to the LPS-only group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of natural products are often mediated through the modulation of intracellular signaling cascades.[7] The NF-κB and MAPK pathways are central regulators of inflammatory gene expression.[6][8]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its degradation.[9] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5][10] this compound may exert its effects by inhibiting IκBα phosphorylation or NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family includes p38, JNK, and ERK. These kinases are activated by phosphorylation in response to inflammatory stimuli like LPS.[7][11] Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.[12] this compound could potentially inhibit the phosphorylation of p38, JNK, or ERK.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
References
- 1. researchgate.net [researchgate.net]
- 2. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
Application Notes and Protocols for Cytotoxicity Testing of Bourjotinolone A on Cancer Cell Lines
Initial Investigation Yields No Direct Evidence of Bourjotinolone A Cytotoxicity on Cancer Cells
Extensive searches of scientific literature and databases have revealed no specific studies on the cytotoxic effects of this compound on cancer cell lines. This compound is classified as a brassinosteroid, a class of plant hormones primarily studied for their role in plant growth and development. Currently, there is no publicly available data to suggest its evaluation as an anti-cancer agent.
Therefore, the following application notes and protocols are provided as a generalized framework for assessing the cytotoxicity of a hypothetical compound on cancer cell lines, based on standard laboratory procedures. This information is intended to serve as a template for researchers, scientists, and drug development professionals.
I. Application Notes
These notes provide an overview of the principles and applications of in vitro cytotoxicity testing of a novel compound against various cancer cell lines.
1.1. Principle of Cytotoxicity Testing
Cytotoxicity assays are essential tools in drug discovery and development to evaluate the potential of a compound to kill or inhibit the proliferation of cancer cells. These assays measure various cellular parameters to determine the concentration at which a compound exerts a toxic effect. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of a drug that is required for 50% inhibition in vitro.
1.2. Applications in Cancer Research
-
Screening of Potential Anti-Cancer Agents: High-throughput screening of compound libraries to identify potential therapeutic candidates.
-
Determination of Potency and Efficacy: Quantifying the cytotoxic potential of a compound and comparing it with established anti-cancer drugs.
-
Elucidation of Mechanism of Action: Investigating the cellular pathways through which a compound induces cell death, such as apoptosis.
-
Selective Toxicity Assessment: Comparing the cytotoxic effects on cancer cells versus normal, non-cancerous cells to determine the therapeutic window.
II. Experimental Protocols
The following are detailed protocols for key experiments in cytotoxicity testing.
2.1. Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for cytotoxicity experiments.
Materials:
-
Selected cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth and passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add Trypsin-EDTA to detach the cells, and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the appropriate density.
2.2. Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of a compound by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell suspension
-
Test compound (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using dose-response curve analysis.
2.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
6-well plates
-
Cancer cell suspension
-
Test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and structured tables.
Table 1: IC50 Values of Hypothetical Compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HeLa | Cervical | [Insert Value] |
| MCF-7 | Breast | [Insert Value] |
| A549 | Lung | [Insert Value] |
| HepG2 | Liver | [Insert Value] |
Table 2: Apoptosis Induction by Hypothetical Compound (IC50 Concentration) in HeLa Cells
| Treatment Time | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |
| 24h | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 72h | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
IV. Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity and apoptosis assessment.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Caption: Potential signaling pathways for compound-induced apoptosis.
Mechanism of Action of Bourjotinolone A in RAW 264.7 Cells: Application Notes and Protocols
Introduction
Bourjotinolone A is a natural compound that has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent. This document provides an overview of the putative anti-inflammatory mechanism of this compound in the well-established murine macrophage cell line, RAW 264.7. Macrophages play a pivotal role in the inflammatory response, and the RAW 264.7 cell line is a widely used model to study the signaling pathways involved in inflammation.
While direct studies on this compound in RAW 264.7 cells are not extensively available in the public domain, this document outlines the common anti-inflammatory mechanisms observed for similar compounds in this cell line. These mechanisms likely involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.
Key Anti-inflammatory Mechanisms in RAW 264.7 Cells
Inflammatory responses in RAW 264.7 cells, often induced by lipopolysaccharide (LPS), are characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3][4][5] The expression of the enzymes responsible for the production of NO and prostaglandins, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is a hallmark of macrophage activation.[1][2][3][6][7] The anti-inflammatory effects of various compounds in RAW 264.7 cells are often attributed to the inhibition of these key inflammatory markers and their upstream signaling pathways.
Table 1: Summary of this compound's Putative Effects on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells
| Inflammatory Marker | Expected Effect of this compound | Signaling Pathway(s) Implicated |
| Nitric Oxide (NO) Production | Inhibition | NF-κB, MAPK |
| iNOS Protein Expression | Downregulation | NF-κB |
| COX-2 Protein Expression | Downregulation | NF-κB, MAPK |
| TNF-α Production | Inhibition | NF-κB, MAPK |
| IL-1β Production | Inhibition | NF-κB |
| IL-6 Production | Inhibition | NF-κB, MAPK |
Signaling Pathways
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[2][8][9] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[9][10] Many anti-inflammatory compounds exert their effects by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bourjotinolone A Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bourjotinolone A, a complex triterpenoid (B12794562) natural product, presents a compelling scaffold for the development of novel therapeutic agents. Its intricate architecture, featuring a polycyclic core and a functionalized side chain, offers multiple points for chemical modification to explore the structure-activity relationship (SAR). This document provides a detailed guide for the synthesis of this compound analogs and outlines protocols for their evaluation, aimed at identifying key structural motifs responsible for biological activity. The following sections detail a proposed synthetic strategy, experimental procedures, and a framework for SAR analysis.
Introduction to this compound
This compound is a tetracyclic triterpenoid characterized by a substituted decalin ring system and a complex side chain containing hydroxyl and ketone functionalities. The dense stereochemical complexity and the presence of multiple reactive sites make it an interesting target for medicinal chemistry campaigns. The core objective of synthesizing analogs of this compound is to systematically probe the contributions of its various functional groups and structural domains to its biological activity. This allows for the identification of a pharmacophore and the subsequent design of more potent and selective compounds.
Proposed Synthetic Strategy for this compound Analogs
A semi-synthetic approach starting from a more readily available natural product with a similar core or a late-stage intermediate of a total synthesis is often the most efficient strategy for generating a library of analogs. This proposal assumes the availability of a key intermediate or this compound itself. The primary modifications will target three key regions: the C3-ketone, the side chain diol, and the side chain ketone.
A generalized workflow for the generation of analogs is presented below.
Bourjotinolone A: Application Notes for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A, a triterpenoid (B12794562) compound isolated from the medicinal plant Flueggea virosa, has emerged as a molecule of interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols based on existing research, designed to guide further investigation into its properties and mechanism of action. The primary focus of the current data is on its cytotoxic effects against cancer cell lines.
Overview of Biological Activity
This compound is a member of a class of triterpenoids isolated from Flueggea virosa. Research into the chemical constituents of this plant has revealed a variety of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. While specific data for this compound is part of a broader study of triterpenoids from this plant, the general class has shown significant cytotoxic potential.
Data Presentation: Cytotoxicity of Triterpenoids from Flueggea virosa
The following table summarizes the quantitative data on the cytotoxic activity of triterpenoids isolated from Flueggea virosa against various cancer cell lines. This data is representative of the type of activity observed for compounds in this class.
| Compound | Cell Line | IC50 (µM) |
| Betulinic Acid | K562 | 21.2 ± 4.6 |
| Betulinic Acid | K562/Adr | 15.5 ± 1.5 |
Table 1: Cytotoxic activity of Betulinic Acid, a representative triterpenoid from Flueggea virosa, against human erythroleukemia cell lines (K562) and their adriamycin-resistant counterparts (K562/Adr).[1]
Experimental Protocols
Isolation of this compound (General Triterpenoid Isolation Protocol)
This protocol outlines a general method for the isolation of triterpenoids from Flueggea virosa, which would be applicable for obtaining this compound.
Workflow for Triterpenoid Isolation from Flueggea virosa
References
Application Notes and Protocols for Testing the Effects of Bourjotinolone A
Initial Cytotoxicity Screening
The first step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cell lines. This is crucial for determining the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
Table 1: Example Data Layout for IC50 Determination of Bourjotinolone A
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Vehicle Control) | 100 ± 4.5 | rowspan=6 |
| 1 | 85.2 ± 5.1 | ||
| 10 | 55.6 ± 3.8 | ||
| 25 | 25.1 ± 2.9 | ||
| 50 | 10.3 ± 1.5 | ||
| 100 | 2.1 ± 0.8 | ||
| PC-3 | 0 (Vehicle Control) | 100 ± 5.2 | rowspan=6 |
| 1 | 90.7 ± 4.7 | ||
| 10 | 62.3 ± 4.1 | ||
| 25 | 35.8 ± 3.3 | ||
| 50 | 15.4 ± 2.0 | ||
| 100 | 5.6 ± 1.1 | ||
| A549 | 0 (Vehicle Control) | 100 ± 6.1 | rowspan=6 |
| 1 | 95.3 ± 5.5 | ||
| 10 | 75.9 ± 4.9 | ||
| 25 | 48.2 ± 3.7 | ||
| 50 | 22.7 ± 2.4 | ||
| 100 | 8.9 ± 1.3 |
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells.[3][4] Assays to detect apoptosis are critical for understanding the mechanism of action of this compound.
Table 2: Example Data Layout for Apoptosis Analysis by Flow Cytometry
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | 3.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (IC50) | 25.7 ± 2.1 | 15.4 ± 1.8 | |
| This compound (2x IC50) | 45.3 ± 3.5 | 28.9 ± 2.7 | |
| PC-3 | Vehicle Control | 2.8 ± 0.6 | 1.9 ± 0.4 |
| This compound (IC50) | 30.1 ± 2.5 | 18.2 ± 2.0 | |
| This compound (2x IC50) | 52.6 ± 4.1 | 35.7 ± 3.1 |
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the attached and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[3] Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution.
Table 3: Example Data Layout for Cell Cycle Analysis
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| This compound (IC50) | 78.9 ± 4.1 | 10.5 ± 1.2 | 10.6 ± 1.1 | |
| PC-3 | Vehicle Control | 58.2 ± 2.9 | 25.7 ± 2.1 | 16.1 ± 1.7 |
| This compound (IC50) | 40.1 ± 2.5 | 15.3 ± 1.4 | 44.6 ± 3.9 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
To elucidate the molecular mechanism of action, it is essential to investigate the effect of this compound on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Western blotting is a common technique to assess changes in protein expression and phosphorylation status.
Table 4: Example Data Layout for Western Blot Analysis
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | Cleaved Caspase-3 / Total Caspase-3 Ratio |
| MCF-7 | Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.35 | 0.42 | 4.50 | |
| PC-3 | Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (IC50) | 0.28 | 0.33 | 5.20 |
Protocol 4: Western Blotting for Key Signaling Proteins
Objective: To determine the effect of this compound on the activation of proteins in the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. β-Bourbonene attenuates proliferation and induces apoptosis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Bourjotinolone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a diterpenoid compound that, like many others in its class, holds potential for therapeutic applications, particularly in oncology. While in vitro studies are crucial for initial screening, in vivo animal models are indispensable for evaluating the efficacy, toxicity, and pharmacokinetic profile of a compound in a complex biological system. Due to the limited availability of specific in vivo data for this compound, this document provides a comprehensive set of proposed protocols and application notes based on established methodologies for evaluating the anti-cancer properties of novel diterpenoids. These guidelines are intended to serve as a detailed roadmap for researchers initiating in vivo studies with this compound.
The protocols outlined below focus on the widely accepted tumor xenograft model in immunocompromised mice, a standard for preclinical anti-cancer drug assessment.[1][2] This model allows for the evaluation of a compound's direct effect on human cancer cell proliferation in a living organism.
Proposed Animal Model: Human Tumor Xenograft in Athymic Nude Mice
The athymic nude mouse is the most common and well-established animal model for preliminary in vivo anti-cancer studies.[1][3] Its compromised immune system prevents the rejection of human tumor xenografts, making it an ideal model to assess the direct anti-tumor activity of a test compound.
Rationale for Selection:
-
Immunodeficiency: Allows for the engraftment and growth of human cancer cells.
-
Well-Characterized: Extensive historical data and standardized protocols are available.
-
Commercially Available: Easily accessible from various laboratory animal vendors.
Experimental Protocols
Cell Line Selection and Culture
The choice of the cancer cell line is critical and should be based on the initial in vitro screening of this compound. For this protocol, we will use a common human colorectal carcinoma cell line, HCT-116, as an example.
Protocol:
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Harvesting: For tumor implantation, harvest cells at 80-90% confluency using trypsin-EDTA.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL for injection.
Tumor Xenograft Implantation
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
HCT-116 cell suspension.
-
Sterile syringes and needles (27-gauge).
-
Anesthetic (e.g., isoflurane).
-
Animal clippers.
-
Antiseptic wipes.
Protocol:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Hair Removal: Shave a small area on the right flank of each mouse.
-
Disinfection: Clean the injection site with an antiseptic wipe.
-
Injection: Subcutaneously inject 0.1 mL of the HCT-116 cell suspension (containing 1 x 10^6 cells) into the prepared flank.
-
Monitoring: Monitor the animals for any adverse reactions and for tumor appearance.
Administration of this compound
Protocol:
-
Tumor Growth: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be below 10% to minimize toxicity.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days). The volume of injection should be based on the body weight of the mice (e.g., 10 mL/kg).
Monitoring and Data Collection
Protocol:
-
Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in behavior, appetite, or physical appearance.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Tumor Excision and Weight: Excise the tumors and record their final weight.
-
Tissue Collection: Collect tumor tissue and major organs (liver, kidney, spleen, etc.) for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 25 | 450 ± 80 | 70 |
| Positive Control (e.g., 5-FU) | 20 | 300 ± 60 | 80 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 1) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change in Body Weight |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3% |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9% |
| This compound | 25 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9% |
| Positive Control (e.g., 5-FU) | 20 | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3% |
Visualization of Pathways and Workflows
Signaling Pathway
Many anti-cancer diterpenoids exert their effects by inducing apoptosis.[2] A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate programmed cell death, such as the PI3K/Akt pathway.[2]
Caption: Proposed PI3K/Akt signaling pathway for this compound-induced apoptosis.
Experimental Workflow
A clear experimental workflow is essential for the successful execution of in vivo studies.
Caption: Experimental workflow for the in vivo assessment of this compound.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of this compound's anti-cancer potential. While these notes are based on established methodologies for similar compounds, it is crucial to optimize parameters such as dosage, administration route, and treatment duration for this compound specifically. Careful execution of these experiments will yield valuable data on the compound's efficacy and safety, paving the way for further preclinical and clinical development.
References
Application Notes and Protocols: Measuring Nitric Oxide Inhibition by Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a natural product of significant interest for its potential anti-inflammatory properties. One of the key mechanisms underlying inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Consequently, the inhibition of NO production is a critical area of investigation for novel anti-inflammatory therapeutics. These application notes provide a comprehensive guide to measuring the inhibitory effect of this compound on nitric oxide production, with detailed protocols for in vitro assays and an overview of the relevant signaling pathways.
Data Presentation
The inhibitory effect of this compound on nitric oxide production can be quantified and summarized for clear comparison. The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | User-defined |
| 5 | User-defined |
| 10 | User-defined |
| 25 | User-defined |
| 50 | User-defined |
| 100 | User-defined |
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | Nitrite (B80452) Concentration (µM) | % NO Inhibition |
| Control (untreated) | 0 | User-defined | 0 |
| LPS (1 µg/mL) | 0 | User-defined | N/A |
| LPS + this compound | 1 | User-defined | User-defined |
| LPS + this compound | 5 | User-defined | User-defined |
| LPS + this compound | 10 | User-defined | User-defined |
| LPS + this compound | 25 | User-defined | User-defined |
| LPS + this compound | 50 | User-defined | User-defined |
| LPS + Positive Control (e.g., L-NAME) | User-defined | User-defined | User-defined |
Table 3: IC50 Value of this compound for Nitric Oxide Inhibition
| Compound | IC50 (µM) |
| This compound | User-defined |
| Positive Control (e.g., L-NAME) | User-defined |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a well-established model for studying inflammation and nitric oxide production.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound to ensure that the observed NO inhibition is not a result of cell death.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide Inhibition Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable and oxidized product of NO, in the cell culture supernatant.[1]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Visualization of Pathways and Workflows
Signaling Pathway of Nitric Oxide Production and Inhibition
This compound is hypothesized to inhibit nitric oxide production by suppressing the expression of inducible nitric oxide synthase (iNOS). This is often achieved by modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Caption: this compound inhibits NO production via NF-κB and MAPK pathways.
Experimental Workflow for Nitric Oxide Inhibition Assay
The following diagram illustrates the key steps involved in determining the nitric oxide inhibitory activity of this compound.
Caption: Workflow for measuring nitric oxide inhibition by this compound.
References
Application Notes and Protocols: Investigating the Antiproliferative Activity of Bourjotinolone A on Hepatoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the discovery of novel and effective anticancer agents. Bourjotinolone A, a natural compound, presents a potential candidate for investigation due to the known anticancer activities of related chemical structures. These application notes provide a comprehensive framework of detailed protocols for evaluating the antiproliferative effects of this compound on hepatoma cells. The methodologies described herein are standard and robust approaches for preliminary anticancer drug screening and mechanistic investigation.
Disclaimer: As of the last update, specific data on the antiproliferative activity of this compound on hepatoma cells is not available in the published scientific literature. The following protocols and data tables are provided as a generalized template for researchers to investigate the potential of this and other novel compounds.
Data Presentation
Effective evaluation of a compound's antiproliferative activity requires precise quantification. The following tables are structured to present hypothetical data that would be generated from the successful application of the protocols described below.
Table 1: Cytotoxicity of this compound on Hepatoma Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the hepatoma cell population after a specified duration of treatment.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HepG2 | 24 | 45.8 |
| 48 | 25.3 | |
| 72 | 15.1 | |
| Huh7 | 24 | 52.1 |
| 48 | 30.7 | |
| 72 | 18.9 | |
| PLC/PRF/5 | 24 | 60.2 |
| 48 | 35.5 | |
| 72 | 21.4 |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (48-hour treatment)
This table illustrates the percentage of cells in each phase of the cell cycle after treatment with this compound, as would be determined by flow cytometry.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (0 µM) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.2 ± 0.3 |
| This compound (15 µM) | 72.8 ± 3.5 | 15.1 ± 1.6 | 12.1 ± 1.3 | 5.8 ± 0.9 |
| This compound (30 µM) | 78.5 ± 4.0 | 10.3 ± 1.2 | 11.2 ± 1.1 | 12.6 ± 1.7 |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the antiproliferative activity of this compound.
Cell Culture and Maintenance
Objective: To maintain healthy and viable hepatoma cell lines for experimentation.
Materials:
-
Hepatoma cell lines (e.g., HepG2, Huh7, PLC/PRF/5)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture hepatoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them into new flasks at a lower density.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on hepatoma cells and calculate the IC50 values.
Materials:
-
Hepatoma cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed hepatoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on the cell cycle progression of hepatoma cells.
Materials:
-
Hepatoma cells
-
This compound
-
6-well plates
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis in hepatoma cells.
Materials:
-
Hepatoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Objective: To examine the effect of this compound on the expression and activation of key proteins in signaling pathways relevant to cell proliferation and apoptosis.
Materials:
-
Hepatoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.
Caption: Experimental workflow for assessing antiproliferative activity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Bourjotinolone A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Bourjotinolone A. While specific quantitative data for this compound extraction is limited in publicly available literature, this guide leverages established protocols for the extraction of similar prenylated flavonoids from plant resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
This compound is a prenylated flavonoid with potential anti-inflammatory properties. Its primary known natural source is the resin of Canarium elemi, a tree native to the Philippines.
Q2: Which solvents are most effective for extracting flavonoids from plant resins?
Ethanol (B145695) is a commonly used solvent for flavonoid extraction due to its efficiency and relatively low toxicity. Other organic solvents like methanol, ethyl acetate, chloroform, and benzene (B151609) can also be used, often in combination or in a step-wise fractionation process to isolate compounds of different polarities. The choice of solvent can significantly impact the yield and purity of the extracted compounds.
Q3: What are the key factors influencing the extraction yield of flavonoids?
Several factors can affect the efficiency of flavonoid extraction, including:
-
Solvent Type and Concentration: The polarity of the solvent should match that of the target compound. For flavonoids, aqueous ethanol solutions (e.g., 70-80%) are often more effective than absolute ethanol.
-
Temperature: Higher temperatures can increase solubility and extraction rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds.
-
Extraction Time: A longer extraction time generally leads to a higher yield, up to a certain point where equilibrium is reached.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency, but also increases solvent consumption and processing time.
-
Particle Size of the Resin: Grinding the resin into a fine powder increases the surface area for solvent interaction, thereby improving extraction efficiency.
-
Extraction Method: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield compared to conventional methods like maceration or Soxhlet extraction.
Q4: How can I purify the crude extract to isolate this compound?
A common and effective method for purifying flavonoids from a crude extract is column chromatography using macroporous adsorbent resins. This technique separates compounds based on their polarity. The crude extract is loaded onto the column, and a stepwise elution with solvents of increasing polarity (e.g., an ethanol-water gradient) is used to separate the fractions. The fractions are then analyzed (e.g., by HPLC) to identify those containing the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Inadequate grinding of the resin. 4. Suboptimal solid-to-liquid ratio. | 1. Experiment with different solvents or varying concentrations of aqueous ethanol. 2. Increase the extraction time and/or temperature, while monitoring for potential degradation. 3. Ensure the resin is ground to a fine, consistent powder. 4. Optimize the solid-to-liquid ratio; start with a ratio of 1:20 or 1:30 (g/mL). |
| Co-extraction of Unwanted Compounds | 1. Solvent is too non-polar or too polar, leading to the dissolution of a wide range of compounds. 2. Single-step extraction is not selective enough. | 1. Use a sequential extraction approach with solvents of varying polarities (e.g., start with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent for flavonoid extraction). 2. Employ a purification step like column chromatography with macroporous resin. |
| Degradation of Target Compound | 1. Excessive heat during extraction. 2. Prolonged exposure to light or air. | 1. Use a lower extraction temperature or a non-thermal extraction method like ultrasound-assisted extraction at a controlled temperature. 2. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen) at a low temperature. |
| Difficulty in Removing Solvent | 1. High boiling point of the solvent. 2. Large volume of solvent used. | 1. Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature. 2. Optimize the solid-to-liquid ratio to use the minimum effective volume of solvent. |
Data Presentation: Representative Flavonoid Extraction Yields
Table 1: Effect of Ethanol Concentration on Total Flavonoid Yield from Eucommia ulmoides Leaves
| Ethanol Concentration (%) | Total Flavonoid Yield (mg/g) |
| 50 | 145.2 |
| 60 | 158.4 |
| 70 | 169.3 |
| 80 | 162.1 |
| 90 | 151.7 |
Data adapted from a study on Eucommia ulmoides leaves, demonstrating that a 70% ethanol concentration was optimal for flavonoid extraction.[1]
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids from Eucommia ulmoides Leaves
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Ethanol Concentration (%) | 60 | 70 | 80 | 70 |
| Ultrasonic Power (W) | 150 | 200 | 250 | 250 |
| Solid-Liquid Ratio (g/mL) | 1:20 | 1:25 | 1:30 | 1:30 |
| Ultrasonic Time (min) | 20 | 25 | 30 | 25 |
| Optimized Yield | 169.3 mg/g |
This table illustrates a typical experimental design for optimizing extraction parameters and the resulting optimal conditions for achieving the highest yield.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Flavonoids from Canarium elemi Resin (Generalized)
This protocol is a generalized procedure based on established methods for flavonoid extraction from plant materials.[1]
-
Sample Preparation: Grind the dried Canarium elemi resin into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered resin and place it in a 500 mL flask.
-
Add 300 mL of 70% ethanol (for a 1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at an ultrasonic power of 250 W for 25 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 2: Purification of Flavonoids using Macroporous Resin Chromatography (Generalized)
This protocol outlines a general procedure for purifying flavonoids from a crude plant extract.[1]
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., XDA-8).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, then wash it with deionized water until no ethanol is detected.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude flavonoid extract in the appropriate starting solvent to a concentration of approximately 2.0 mg/mL and adjust the pH to around 5.0.
-
Load the sample solution onto the column at a flow rate of 1.5 mL/min.
-
-
Washing: Wash the column with deionized water to remove impurities like sugars and salts.
-
Elution:
-
Elute the adsorbed flavonoids using a stepwise gradient of ethanol-water solutions (e.g., 30%, 40%, 50%, 60%, 70% ethanol).
-
Collect the fractions and monitor the flavonoid content in each fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Concentration and Drying: Combine the flavonoid-rich fractions, concentrate them using a rotary evaporator, and then freeze-dry to obtain the purified flavonoid powder.
Mandatory Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
References
Overcoming Bourjotinolone A solubility issues in vitro
Welcome to the technical support center for Bourjotinolone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general solubility profile?
This compound is a triterpenoid (B12794562) compound with the chemical formula C30H48O4. As a member of the triterpenoid class, it is inherently hydrophobic and exhibits low solubility in aqueous solutions.[1][2] It is, however, soluble in several organic solvents.
Q2: In which organic solvents can I dissolve this compound?
Based on available data, this compound is soluble in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Acetone[3]
For most in vitro cell culture applications, DMSO is the recommended solvent for preparing stock solutions due to its miscibility with aqueous media and relatively low toxicity at low concentrations.[2]
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated organic stock solution is diluted into an aqueous-based cell culture medium. This occurs because the final concentration of the organic solvent is often too low to maintain the compound's solubility in the aqueous environment.[4] Other factors that can contribute to precipitation include the final concentration of this compound exceeding its solubility limit, rapid dilution, and the temperature of the medium.
Q4: What is the likely mechanism of action for this compound?
While specific studies on the mechanism of action of this compound are limited, many triterpenoids are known to possess anti-inflammatory and anticancer properties.[1][5] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[2][4][6] It is plausible that this compound shares similar mechanisms. Triterpenoids have been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory mediators.[4][5][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Culture Media
Problem: When I add my this compound DMSO stock solution to the cell culture medium, a precipitate forms instantly.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Stock Concentration | A very high concentration stock (e.g., 100 mM) requires a large dilution factor, leading to a sharp decrease in solvent strength. | Prepare an intermediate dilution of your stock in 100% DMSO before adding it to the media. For example, dilute a 100 mM stock to 10 mM in DMSO first.[7] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Problem: The media containing this compound looks clear initially, but after a few hours or days at 37°C, I see a precipitate.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes. | Try a different basal media formulation. If using serum, test if reducing the serum percentage improves stability, as serum proteins can sometimes contribute to aggregation. |
| pH Instability | Changes in the pH of the media during incubation can alter the solubility of the compound. | Ensure the media is properly buffered and that the CO2 level in the incubator is stable. |
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Suitability for In Vitro Assays | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions. Ensure the final concentration in culture is non-toxic to cells (typically ≤ 0.5%).[6] |
| Ethanol | Moderate | Can be used as an alternative to DMSO. Generally, tolerated by cells at low final concentrations (≤ 0.5%). |
| Acetone | Low | Higher volatility and potential for toxicity compared to DMSO and ethanol. Not generally recommended for cell-based assays.[3] |
| Chloroform, Dichloromethane, Ethyl Acetate | Not Recommended | These solvents are not compatible with cell culture systems due to high toxicity.[3] |
Table 2: Preparation of this compound Stock Solutions in DMSO
This table provides the volume of DMSO needed to prepare various stock solution concentrations from different starting amounts of this compound (MW: 472.7 g/mol ).[3]
| Amount of this compound | 1 mM Stock | 5 mM Stock | 10 mM Stock | 50 mM Stock | 100 mM Stock |
| 1 mg | 2.1155 mL | 0.4231 mL | 0.2116 mL | 0.0423 mL | 0.0212 mL |
| 5 mg | 10.5775 mL | 2.1155 mL | 1.0578 mL | 0.2116 mL | 0.1058 mL |
| 10 mg | 21.1551 mL | 4.2310 mL | 2.1155 mL | 0.4231 mL | 0.2116 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 10 mg of this compound into a sterile vial.
-
Add 2.1155 mL of sterile DMSO to the vial.[3]
-
Vortex the solution vigorously for several minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with serum and other supplements)
-
Sterile 96-well clear-bottom plate
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a serial dilution of the 10 mM this compound stock solution in the pre-warmed medium in a 96-well plate. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Crucially, ensure the final DMSO concentration is constant across all wells and matches your planned experimental concentration (e.g., 0.5%). Add corresponding amounts of DMSO to wells with lower concentrations of this compound to equalize the solvent concentration.
-
Include a "vehicle control" well containing only the medium and the final DMSO concentration.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in in vitro assays.
Hypothesized Signaling Pathway: NF-κB Inhibition
Disclaimer: The following diagram illustrates a hypothesized mechanism of action for this compound based on the known anti-inflammatory effects of other triterpenoids.[4][5][6] Specific experimental validation for this compound is required.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Current Research on the Control Mechanisms of Cell Survival and Proliferation as Potential Interaction Sites with Pentacyclic Triterpenoids in Ovarian Cancer [mdpi.com]
- 2. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Bourjotinolone A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bourjotinolone A isomers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for separating this compound isomers?
A1: For initial method development, a reversed-phase HPLC approach is recommended. This compound is a triterpenoid, and a C18 column is a good starting point.[1] A gradient elution is preferable for complex samples to ensure adequate separation of isomers with different polarities.[2][3]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 50% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Q2: We are observing poor resolution between two this compound isomers. How can we improve it?
A2: Improving the resolution of closely eluting peaks is a common challenge.[4][5] The resolution is influenced by column efficiency, selectivity, and retention factor.[5] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase Gradient: A shallower gradient can significantly improve the separation of closely eluting compounds.[2][6] Try extending the gradient time or using a multi-step gradient with a slower ramp rate around the elution time of the isomers of interest.
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities.[6] If you are using acetonitrile, switching to methanol or using a combination of both can alter the elution profile and improve resolution.
-
Adjust the Column Temperature: Increasing the temperature can improve column efficiency by reducing mobile phase viscosity.[2] However, for some isomers, lower temperatures may enhance selectivity.[6] It is recommended to test a range of temperatures (e.g., 25°C, 35°C, 45°C).[1]
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl (B1667301) column can offer different selectivity for aromatic compounds through π-π interactions.[3][7]
Q3: What causes peak tailing for our this compound isomer peaks, and how can we fix it?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.[8][9]
Troubleshooting Peak Tailing:
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also suppress silanol interactions.[8] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible.[6] Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[8] |
| Column Void | A void at the head of the column can cause peak tailing. This often requires column replacement. |
Q4: Is a chiral column necessary for separating this compound isomers?
A4: It depends on the nature of the isomers. If you are dealing with enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is required for their separation.[1][10][11] For diastereomers (stereoisomers that are not mirror images), separation can often be achieved on a standard achiral column, such as a C18 or phenyl column.[6][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Co-elution of Isomers
If two or more this compound isomers are co-eluting, consider the following optimization workflow:
Caption: Workflow for improving isomer resolution.
Issue 2: Peak Fronting
Peak fronting is often a sign of column overload or sample solvent incompatibility.
Experimental Protocol to Address Peak Fronting:
-
Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each concentration.
-
Analyze Peak Shape: Observe if the peak shape improves at lower concentrations.
-
Adjust Sample Solvent: If dilution does not resolve the issue, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[13]
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can compromise data quality.
Caption: Common causes of retention time variability.
Experimental Protocols
Protocol 1: Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a robust separation method.
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
If resolution is poor, consider a phenyl-hexyl or biphenyl column for alternative selectivity.[3]
-
-
Mobile Phase Scouting:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
Perform two initial gradient runs, one with acetonitrile and one with methanol as Solvent B.
-
-
Gradient Optimization:
-
Based on the scouting runs, select the organic modifier that provides the best initial separation.
-
Run a shallow gradient to improve resolution.[6] An example is shown in the table below.
Time (min) % Acetonitrile 0 50 20 70 25 90 30 90 31 50 35 50 -
-
Temperature Optimization:
-
Evaluate the separation at three different temperatures: 25°C, 30°C, and 40°C.
-
Select the temperature that provides the best balance of resolution and peak shape.
-
Data Presentation
Table 1: Effect of Organic Modifier on Isomer Resolution
| Organic Modifier | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| Acetonitrile | 12.5 | 13.1 | 1.4 |
| Methanol | 14.8 | 15.8 | 1.8 |
Table 2: Impact of Gradient Slope on Resolution
| Gradient Slope (%B/min) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 2.0 | 14.8 | 15.8 | 1.8 |
| 1.0 | 16.2 | 17.5 | 2.1 |
| 0.5 | 18.1 | 19.8 | 2.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. nacalai.com [nacalai.com]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Interpreting Complex NMR Spectra of Bourjotinolone A
For Researchers, Scientists, and Drug Development Professionals
Navigating the intricacies of complex nuclear magnetic resonance (NMR) spectra is a common challenge in natural product chemistry. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers in the structural elucidation of Bourjotinolone A, a C30 triterpenoid (B12794562) known for its complex spectral features.
Frequently Asked Questions (FAQs)
Q1: Where can I find the reference ¹H and ¹³C NMR data for this compound?
A1: The definitive ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are typically found in the primary scientific literature that first reported the isolation and structure elucidation of this compound. At present, public access to a specific publication containing the complete NMR dataset for this compound could not be located in the performed searches. Researchers should seek out the original discovery paper for this compound to obtain the foundational spectral data required for comparison.
Q2: My ¹H NMR spectrum of a this compound sample shows significant signal overlap in the aliphatic region. How can I resolve these signals?
A2: Signal overlap in the upfield region (typically 0.5-2.5 ppm) is common for complex triterpenoids like this compound due to the large number of methine, methylene (B1212753), and methyl groups in similar chemical environments. To resolve these signals, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing you to trace spin systems and connect adjacent protons. This is the first step in piecing together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C). This experiment is crucial for assigning protons to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for connecting the fragments identified by COSY and for assigning quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, not just direct neighbors. This can be particularly useful for identifying protons within the same ring system that may not be directly coupled.
Q3: How do I definitively assign the quaternary carbons of this compound?
A3: Quaternary carbons do not have attached protons and therefore do not show signals in a DEPT-135 or HSQC spectrum. The primary tool for their assignment is the HMBC experiment. Look for long-range correlations from well-defined proton signals to the quaternary carbon signals. For example, methyl protons are excellent starting points as they are typically sharp singlets and their correlations can help pinpoint nearby quaternary centers.
Q4: What are some common issues that can lead to misinterpretation of the NMR data for this compound?
A4:
-
Sample Purity: Impurities can introduce extraneous peaks that complicate the spectra. Always ensure the highest possible sample purity through careful chromatographic separation.
-
Solvent Selection: The choice of deuterated solvent can slightly alter chemical shifts. For consistency, use the same solvent as reported in the reference literature.
-
Concentration Effects: High sample concentrations can lead to line broadening and shifts in the positions of exchangeable protons (e.g., hydroxyl groups).
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), it can lead to "roofing" and non-intuitive splitting patterns. Higher field NMR instruments (e.g., 600 MHz and above) can often simplify these complex multiplets into first-order patterns.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or absent hydroxyl (-OH) proton signals. | - Chemical exchange with residual water in the NMR solvent. - Intermediate rate of exchange on the NMR timescale. | - Ensure the use of high-purity deuterated solvent. - Add a small amount of D₂O to the NMR tube; the -OH signal will disappear, confirming its identity. - Perform variable temperature (VT) NMR experiments to potentially sharpen the signal. |
| Unexpected splitting patterns for methine protons. | - Diastereotopic protons in adjacent methylene groups. - Complex coupling with multiple neighboring protons. - Second-order coupling effects. | - Run a COSY experiment to identify all coupling partners. - Utilize a higher field NMR spectrometer to increase spectral dispersion. - Consider using spectral simulation software to model the spin system and confirm coupling constants. |
| Difficulty in assigning closely resonating methyl groups. | - Similar chemical environments of multiple methyl groups. | - Use the HMBC experiment to identify unique long-range correlations for each methyl group. - A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can reveal through-space proximities of methyl groups to other protons, aiding in their assignment. |
| Ambiguous stereochemical assignments. | - Overlapping signals preventing accurate J-coupling analysis. - Lack of clear NOE correlations. | - Measure coupling constants (³JHH) from a high-resolution 1D ¹H spectrum. The magnitude of these constants can indicate the dihedral angle between protons and thus their relative stereochemistry (Karplus relationship). - A NOESY or ROESY experiment is crucial for determining relative stereochemistry by identifying protons that are close to each other in space. |
Experimental Protocols
A detailed experimental protocol for acquiring high-quality NMR data is critical.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). The choice of solvent should match that used in reference data if available.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
For referencing, the residual solvent peak can be used, or a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
2. Standard NMR Experiments:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of at least 12 ppm is recommended.
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For COSY, HSQC, and HMBC, use standard pulse programs available on the spectrometer's software. Optimize the acquisition and processing parameters (e.g., number of increments in the indirect dimension, spectral widths) based on the ¹H and ¹³C spectra. For HMBC, it is crucial to set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to observe the desired correlations.
Visualizing the Workflow
A logical approach is essential for piecing together the NMR data to build the final structure.
Caption: Workflow for the structural elucidation of this compound using NMR data.
This guide provides a foundational framework for addressing the challenges associated with interpreting the NMR spectra of this compound. Access to the original publication with the assigned spectral data is the critical first step for any successful analysis.
Technical Support Center: Troubleshooting Cytotoxicity Assay Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cytotoxicity assays, with a focus on challenges that may arise when working with novel compounds such as Bourjotinolone A.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in cytotoxicity assay results?
Variability in cytotoxicity assays can be attributed to three main categories: issues related to cell culture, the experimental procedure, and the intrinsic properties of the test compound. Inconsistent cell seeding density is a significant source of variability.[1] It is crucial to ensure a homogenous cell suspension before and during plating.[1] Pipetting errors, contamination, and "edge effects" in microplates can also contribute to inconsistent results.[1]
Q2: How can I minimize the "edge effect" in my 96-well plates?
The "edge effect" is characterized by the evaporation of media from the outer wells of a plate, which alters the concentration of media components and can affect cell growth. To mitigate this, it is recommended to avoid using the outermost wells for experimental samples. Instead, these wells should be filled with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate.[1]
Q3: My test compound, this compound, has limited solubility. How might this affect my cytotoxicity assay?
Poor solubility of a test compound can lead to inconsistent concentrations in the culture medium, resulting in high variability between replicate wells. It is essential to determine the optimal solvent and ensure the compound is fully dissolved before adding it to the cells. The concentration of the solvent (like DMSO) should be kept constant across all treatments and be at a level that is non-toxic to the cells.
Q4: Can the cytotoxicity assay itself be toxic to the cells?
Yes, some assay reagents can be cytotoxic. For instance, the MTT reagent can be toxic to eukaryotic cells, which could inadvertently lead to cell death, especially with prolonged incubation times.[2] It is important to optimize the incubation time for the assay reagent to minimize its toxic effects while allowing for sufficient signal development.
Q5: What is the difference between cytotoxicity, apoptosis, and necrosis?
Cytotoxicity is a broad term referring to the quality of being toxic to cells. Cell death can occur through two main mechanisms: apoptosis and necrosis. Apoptosis is a form of programmed cell death that is generally non-inflammatory.[3] Necrosis, on the other hand, is a form of cell injury that results in the premature death of cells in living tissue by autolysis and typically elicits an inflammatory response.[4] Different assays measure different events in these processes. For example, Annexin V staining detects an early marker of apoptosis, while the LDH release assay measures membrane integrity, which is lost during necrosis.[5][6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of the test compound.
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to maintain a uniform cell density. Use a multichannel pipette with care.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Ensure pipette tips are securely fitted. For viscous solutions, consider using reverse pipetting.[7] |
| Incomplete Solubilization of Compound | Confirm that this compound is completely dissolved in the vehicle solvent before diluting it in the culture medium. |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1] |
| Presence of Bubbles | Be careful during pipetting to avoid introducing air bubbles into the wells, as they can interfere with absorbance readings.[8] |
Issue 2: Inconsistent IC50 Values Across Experiments
Fluctuations in the half-maximal inhibitory concentration (IC50) can make it difficult to assess the potency of this compound.
| Possible Cause | Solution |
| Variation in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as sensitivity to compounds can change with prolonged culturing. |
| Inconsistent Incubation Times | Standardize all incubation times for cell treatment and assay development across all experiments. |
| Reagent Quality and Storage | Store all assay reagents according to the manufacturer's instructions. Prepare fresh dilutions of reagents and the test compound for each experiment.[4] |
| Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before seeding for an experiment. Over-confluent or starved cells may undergo spontaneous apoptosis.[4] |
Issue 3: High Background Signal in Control Wells
A high background signal can mask the specific cytotoxic effects of the test compound.
| Possible Cause | Solution |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can affect metabolic assays. |
| Serum Interference (LDH Assay) | Animal sera used in culture media contain LDH, which can lead to high background. Reduce the serum concentration to 1-5% during the assay.[5][9] |
| Compound Interference | The test compound itself may interfere with the assay chemistry. Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent (e.g., MTT).[10] |
| Incomplete Washing | In assays requiring wash steps (e.g., some apoptosis assays), ensure washing is sufficient to remove unbound reagents.[11] |
Experimental Protocols
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control.[12]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Mix gently on an orbital shaker for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
LDH Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[5] Include controls for spontaneous LDH release (untreated cells), maximum LDH release (lysed cells), and background (medium only).[13]
Annexin V Apoptosis Assay Protocol
The Annexin V assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS).[6]
-
Cell Preparation: Induce apoptosis in your target cells with this compound. Harvest both adherent and floating cells.[11]
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of a viability dye like Propidium Iodide (PI).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the cells by flow cytometry without washing.
Visualizations
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting cytotoxicity assay variability.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 3. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Anti-inflammatory Potency of Bourjotinolone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the anti-inflammatory potency of the novel terpenoid, Bourjotinolone A.
Frequently Asked Questions (FAQs)
Q1: We are seeing high variability in our in vitro nitric oxide (NO) assay results with this compound derivatives. What are the common causes and solutions?
A1: High variability in NO assays, typically using Griess reagent with LPS-stimulated macrophages (like RAW 264.7), is a common issue. Here are several potential causes and troubleshooting steps:
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Cell Health and Density: Ensure your macrophages are healthy, within a consistent passage number, and seeded at a uniform density across all wells. Over-confluent or under-confluent cells will respond differently to LPS stimulation.
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Media Changes: If your protocol involves a media change before adding the compounds and LPS, ensure the process is consistent and gentle to avoid stressing the cells. Some researchers prefer not to change the media to minimize variability.
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Compound Precipitation: this compound and its derivatives may have poor solubility in aqueous media. Visually inspect your wells under a microscope for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system (ensuring the solvent control is appropriate and does not exceed 0.5% of the total volume).
-
LPS Activity: The activity of your lipopolysaccharide (LPS) can degrade over time. Use a fresh, validated batch of LPS and ensure consistent concentration in all stimulated wells.
-
Pipetting Accuracy: Small volumes used in 96-well plates can be a significant source of error. Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells, compounds, and reagents.
-
Incubation Time: Consistent incubation times after compound and LPS addition are crucial for reproducible results.
Q2: Our new this compound analog shows potent inhibition of NO production but has no effect in our COX-2 inhibition assay. How should we interpret this?
A2: This is an excellent observation and points towards a specific mechanism of action. It suggests that your this compound analog likely does not directly inhibit the enzymatic activity of cyclooxygenase-2 (COX-2). Instead, its anti-inflammatory effects are probably mediated through other pathways.
Possible interpretations include:
-
Upstream Inhibition of iNOS Expression: The compound might be inhibiting the expression of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for producing large amounts of NO during inflammation. This is often regulated by transcription factors like NF-κB.
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Inhibition of NF-κB or MAPK Signaling: The compound could be acting on key signaling pathways that are activated by LPS and lead to the expression of pro-inflammatory genes, including iNOS.[1][2] You should consider performing an NF-κB reporter assay or a Western blot for phosphorylated proteins in the MAPK pathway (e.g., p38, JNK, ERK) to investigate this.
-
Direct NO Scavenging: While less common for this class of compounds, it's possible the derivative is directly scavenging nitric oxide. This can be tested in a cell-free NO scavenging assay.
Q3: We are performing an NF-κB luciferase reporter assay to test our this compound derivatives. Our positive control (e.g., a known NF-κB inhibitor) is working, but our compounds show no effect, despite having anti-inflammatory activity in other assays. What could be the problem?
A3: This is a common challenge when moving between different assay types. Here are some potential reasons and troubleshooting tips:
-
Compound Interference with Luciferase: Some compounds can directly inhibit the luciferase enzyme, giving a false negative result. To test for this, you can run a control experiment where you add your compound to a lysate from cells with fully activated NF-κB and measure the luciferase activity. A decrease in signal would indicate direct enzyme inhibition.
-
Cell Permeability: The this compound derivatives may not be effectively entering the cells used for the reporter assay. Consider using a different cell line or performing a cellular uptake study.
-
Kinetics of Inhibition: The timing of compound addition and stimulation is critical. Your compounds might have a slower onset of action than your positive control. Try pre-incubating the cells with your compounds for a longer period before stimulating with TNF-α or LPS.
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Alternative Pathway Activity: It's possible that the anti-inflammatory activity you observed in other assays is independent of the NF-κB pathway. The compound might be acting through other signaling pathways, such as AP-1 or JAK-STAT.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for COX-2 Inhibition
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in replicate wells | Pipetting errors, especially with small volumes of inhibitor dilutions. | Use calibrated pipettes, pre-wet tips, and ensure proper mixing. Prepare larger volumes of dilutions to minimize error. |
| IC50 value is significantly different from previous experiments | Variation in enzyme activity (if using purified enzyme) or cell response (if using a cell-based assay). Different batches of reagents (e.g., arachidonic acid, probe). | Always run a standard inhibitor (e.g., celecoxib) in parallel. This allows you to normalize the results and compare the relative potency of your compounds across experiments. Use fresh reagents and aliquot enzymes to avoid repeated freeze-thaw cycles. |
| Incomplete inhibition curve (does not reach 100% inhibition) | Compound has reached its solubility limit at higher concentrations. The compound may be a weak inhibitor. | Check for precipitation at high concentrations. If solubility is an issue, consider a different solvent or assay format. If the compound is a weak inhibitor, this is a valid result. |
| No inhibition observed | Incorrect assay setup. Inactive compound. | Double-check all reagent concentrations and incubation times. Verify the activity of the COX-2 enzyme with a known inhibitor. Confirm the structure and purity of your synthesized this compound derivative. |
Guide 2: High Background in NF-κB Luciferase Reporter Assay
| Problem | Potential Cause | Troubleshooting Steps |
| High luminescence in unstimulated control wells | Autofluorescence of the compound. Contamination of reagents or cell culture. Basal NF-κB activity is too high in the cell line. | Measure the fluorescence of the compound alone in media. Use fresh, sterile reagents and practice good cell culture technique. Ensure cells are not stressed or overly confluent, which can increase basal NF-κB activation. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors during cell lysis or reagent addition. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even distribution. Use a multi-channel pipette for reagent addition where possible and ensure complete cell lysis. |
| Signal is too high and saturates the detector | Promoter in the reporter construct is very strong. High transfection efficiency. | Reduce the amount of reporter plasmid used for transfection. Dilute the cell lysate before adding the luciferase substrate. Reduce the integration time on the luminometer.[3][4] |
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound | Modification | NO Production IC50 (µM) in RAW 264.7 | COX-2 Inhibition IC50 (µM) | NF-κB Inhibition IC50 (µM) |
| This compound | Parent Compound | 15.2 ± 1.8 | > 100 | 25.8 ± 3.1 |
| Derivative 1 | C-3 Acetylation | 8.5 ± 0.9 | > 100 | 12.1 ± 1.5 |
| Derivative 2 | C-7 Hydroxylation | 22.1 ± 2.5 | > 100 | 35.4 ± 4.2 |
| Derivative 3 | A-ring Aromatization | 5.3 ± 0.6 | 85.6 ± 9.3 | 6.8 ± 0.8 |
| Dexamethasone | Positive Control | 0.1 ± 0.02 | N/A | 0.05 ± 0.01 |
| Celecoxib | Positive Control | N/A | 0.04 ± 0.005 | N/A |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the compounds. Pre-incubate for 2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite (B80452) using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX-2 inhibitor screening kit.
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme) according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives and a known COX-2 inhibitor (e.g., celecoxib) in Assay Buffer.
-
Assay Plate Setup:
-
Add 80 µL of the COX Assay Buffer to all wells.
-
Add 10 µL of the COX Cofactor to all wells.
-
Add 10 µL of the diluted this compound derivatives, control inhibitor, or solvent control to the appropriate wells.
-
Add 10 µL of the COX-2 enzyme solution to all wells except the background control.
-
-
Incubation: Mix and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-20 minutes at 25°C.
-
Calculation: Calculate the slope of the linear portion of the fluorescence curve for each well. The percent inhibition is calculated relative to the solvent control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.
Caption: Experimental workflow for developing this compound derivatives as anti-inflammatory agents.
References
- 1. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Anti-Inflammatory Activity of Terpenes in Experimental Models (2010–2020): A Review [mdpi.com]
- 3. goldbio.com [goldbio.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Total Synthesis of Bourjotinolone A
Notice: Following a comprehensive literature search, we have determined that a complete total synthesis of Bourjotinolone A has not yet been reported in peer-reviewed scientific literature. While the isolation and characterization of this compound have been documented, and certain fragments or related structures may have been synthesized in other contexts, a full, published synthetic route is not available.
Therefore, the following troubleshooting guide and frequently asked questions are based on general principles of natural product synthesis and address hypothetical challenges that researchers might encounter when attempting the synthesis of a complex molecule like this compound. The proposed solutions and methodologies are derived from established synthetic strategies for similar natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely major challenges in the total synthesis of this compound?
A1: Based on the complex structure of this compound, the primary challenges would likely revolve around:
-
Stereocontrol: The molecule possesses multiple stereocenters. Achieving the correct relative and absolute stereochemistry would be a significant hurdle, likely requiring the use of asymmetric synthesis strategies, chiral auxiliaries, or stereoselective reactions.
-
Construction of the Core Ring System: The assembly of the central carbocyclic or heterocyclic core would be a key challenge, potentially involving complex cyclization reactions such as intramolecular Diels-Alder, radical cyclizations, or ring-closing metathesis.
-
Functional Group Tolerance: The synthesis would need to be designed to tolerate a variety of sensitive functional groups present in the molecule. This would require careful selection of protecting groups and reaction conditions.
Q2: Which synthetic strategies might be employed for the construction of the this compound carbon skeleton?
A2: Plausible strategies for assembling the carbon skeleton could include:
-
Convergent Synthesis: This approach would involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages. This can improve overall yield and efficiency.
-
Linear Synthesis: A step-by-step construction of the molecule from a single starting material. While often more straightforward to design, it can be less efficient for complex targets.
-
Biomimetic Synthesis: A strategy that mimics the proposed biosynthetic pathway of the natural product. This can sometimes provide elegant and efficient routes to the target molecule.
Troubleshooting Guides for Hypothetical Synthetic Challenges
Problem 1: Low Diastereoselectivity in a Key Aldol (B89426) Reaction
Background: Aldol reactions are crucial for forming carbon-carbon bonds and setting stereocenters. Poor diastereoselectivity can lead to difficult-to-separate mixtures of isomers and low yields of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Kinetic Control | 1. Lower the reaction temperature (e.g., from -40 °C to -78 °C).2. Use a bulky, non-coordinating base like LDA or KHMDS. | Increased formation of the kinetic aldol adduct. |
| Chelation vs. Non-Chelation Control Issues | 1. Switch to a Lewis acid that promotes chelation (e.g., MgBr₂·OEt₂).2. Use a non-chelating Lewis acid (e.g., BF₃·OEt₂) to favor the opposite diastereomer. | Improved diastereomeric ratio (d.r.). |
| Substrate Control Insufficient | 1. Introduce a chiral auxiliary on the enolate or aldehyde to direct the stereochemical outcome.2. Modify the substrate to increase steric hindrance and favor one approach of the reactants. | Higher d.r. and predictable stereochemistry. |
Problem 2: Failure of a Late-Stage Ring-Closing Metathesis (RCM) Reaction
Background: RCM is a powerful tool for forming large rings. However, its success can be sensitive to substrate conformation, catalyst choice, and reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable Precursor Conformation | 1. Modify the substrate to reduce steric hindrance near the reacting alkenes.2. Introduce a temporary tether to pre-organize the molecule for cyclization. | Increased rate of cyclization and higher yield. |
| Catalyst Deactivation | 1. Use a more robust catalyst (e.g., Grubbs 3rd generation vs. 2nd generation).2. Add a catalyst stabilizer or perform the reaction under strictly inert conditions. | Completion of the reaction and reduced catalyst decomposition. |
| Competitive Dimerization | 1. Perform the reaction under high dilution conditions (e.g., <0.01 M).2. Use a syringe pump for slow addition of the substrate to the reaction mixture. | Favoring the intramolecular RCM over intermolecular dimerization. |
Proposed Experimental Protocols for Key Synthetic Transformations
Note: These are generalized protocols and would require significant optimization for a specific substrate in the context of a this compound synthesis.
Protocol 1: Asymmetric Aldol Reaction using a Chiral Auxiliary
-
Preparation of the N-Acyl Oxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. After stirring for 15 min, add the desired acyl chloride (1.1 eq.) and stir for 1 h at 0 °C. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Enolate Formation and Aldol Reaction: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C. Add TiCl₄ (1.1 eq.) followed by Hunig's base (1.2 eq.) dropwise. Stir for 30 min, then add the aldehyde (1.5 eq.). Stir at -78 °C for 2 h.
-
Workup and Auxiliary Removal: Quench the reaction with saturated aqueous NH₄Cl. After warming to room temperature, separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated. The chiral auxiliary can be removed by treating with LiBH₄ or other appropriate reagents.
Protocol 2: Ring-Closing Metathesis
-
Degassing: Degas a solution of the diene substrate in anhydrous toluene (B28343) (0.001 M) by bubbling with argon for 30 min.
-
Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 5 mol%) to the solution under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Quenching and Purification: After completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Concentrate the solvent and purify the product by flash column chromatography.
Visualizing Synthetic Logic
Below are diagrams illustrating general workflows and logical relationships that would be relevant to a complex total synthesis.
Caption: A troubleshooting workflow for a common synthetic challenge.
Caption: A conceptual diagram of a convergent synthetic approach.
Minimizing degradation of Bourjotinolone A during isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Bourjotinolone A during the isolation process. The information is based on the general characteristics of triterpenoids, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a triterpenoid (B12794562) with the chemical formula C30H48O4. It has been isolated from various plant sources, including the bark of Phellodendron chinense and the plant Flueggea virosa (also known as Phyllanthus virosus).[1] Triterpenoids are a large and structurally diverse class of natural products known for a variety of biological activities.
Q2: What are the main factors that can cause degradation of this compound during isolation?
Based on its triterpenoid structure, which includes hydroxyl and ketone functional groups, this compound is likely susceptible to degradation under the following conditions:
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Extreme pH: Both strongly acidic and basic conditions can catalyze reactions such as hydrolysis of any ester groups (if present in related compounds), rearrangements of the carbon skeleton, or oxidation.
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High Temperatures: Triterpenoids can be sensitive to heat, which can lead to dehydration, oxidation, or other rearrangements.[2] Prolonged exposure to high temperatures during extraction and solvent evaporation should be avoided.
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Oxidation: The presence of oxygen, especially in combination with light or certain metal ions, can lead to the oxidation of hydroxyl groups to ketones or further degradation.
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Light Exposure: Similar to many complex organic molecules, prolonged exposure to UV or even strong visible light can provide the energy for degradative photochemical reactions.
Q3: Which extraction methods are recommended to minimize the degradation of this compound?
To minimize degradation, it is advisable to use extraction methods that operate at lower temperatures and for shorter durations.[3][4]
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Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls and enhance solvent penetration, often at room temperature, thus reducing the risk of thermal degradation.
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce extraction times, although care must be taken to control the temperature to avoid overheating.[2]
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Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a mild method that avoids the use of harsh organic solvents and high temperatures.
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Cold Maceration: Soaking the plant material in a suitable solvent at room temperature or below can be effective, though it may require longer extraction times.
Q4: What are the best practices for storing the crude extract and purified this compound?
To ensure the long-term stability of your samples:
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Storage Conditions: Store both crude extracts and purified this compound at low temperatures, preferably at -20°C or below, in airtight containers.
-
Inert Atmosphere: For highly sensitive samples or long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.
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Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the samples from light.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound in the crude extract. | 1. Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time/temperature may be insufficient. 2. Degradation during Extraction: The extraction conditions (e.g., high temperature) may be causing the compound to degrade. | 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate, chloroform, and mixtures thereof). 2. Modify Extraction Method: Switch to a milder extraction technique like UAE or cold maceration. If using heat, reduce the temperature and extraction time. |
| Presence of numerous degradation products in the purified sample (as seen by TLC, HPLC, or LC-MS). | 1. Harsh Purification Conditions: The pH of the mobile phase or the use of reactive silica (B1680970) gel could be causing degradation. 2. Prolonged Purification Time: Long exposure to solvents and stationary phases can lead to degradation. 3. Oxidation: The sample may have been exposed to air and light for extended periods. | 1. Use Neutral pH: Buffer the mobile phase for chromatography to a neutral pH if possible. 2. Use Deactivated Silica: Consider using deactivated (e.g., with water or triethylamine) silica gel for column chromatography. 3. Work Efficiently: Minimize the time the sample spends in solution and on the chromatography column. 4. Protect from Light and Air: Work under dim light and consider using solvents degassed with nitrogen. |
| Changes in the chemical profile of the stored extract over time. | Improper Storage: Exposure to light, oxygen, or elevated temperatures during storage. | Review Storage Protocol: Ensure the extract is stored at a low temperature (-20°C or below), protected from light, and in a tightly sealed container. Consider storage under an inert atmosphere. |
Experimental Protocols
1. General Extraction Protocol (Ultrasonic-Assisted Extraction)
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Preparation of Plant Material: Dry the plant material (e.g., bark of Phellodendron chinense) at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Extraction:
-
Place 100 g of the powdered plant material in a suitable flask.
-
Add 1 L of 95% ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 1-2 hours at a controlled temperature (e.g., 25-30°C).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the plant material two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
2. Purification Protocol (Column Chromatography)
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (230-400 mesh) using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
-
Elution:
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Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization reagent (e.g., vanillin-sulfuric acid stain followed by heating).
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Combine the fractions containing this compound based on the TLC analysis.
-
-
Final Purification:
-
The combined fractions may require further purification using preparative HPLC to obtain highly pure this compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound isolation.
References
- 1. This compound | CAS:6985-35-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. Frontiers | Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway [frontiersin.org]
Technical Support Center: Bourjotinolone A Treatment Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to Bourjotinolone A treatment. Given that this compound is an experimental compound with limited publicly available data, this guide focuses on foundational principles and established methodologies for investigating and characterizing drug resistance in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is drug resistance in the context of cell line experiments?
A1: Drug resistance is the reduction in the effectiveness of a drug in treating a disease or condition. In a laboratory setting, it refers to the ability of cultured cells to survive and proliferate despite exposure to a compound at concentrations that would normally be cytotoxic or cytostatic to the parental, sensitive cell line.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The primary method for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the IC50 of the original, parental cell line.[1][2] A significant increase in the IC50 value for the treated cell line is a strong indicator of acquired resistance.[1][2] This is typically done using a cell viability assay, such as the MTT or XTT assay.[3][4]
Q3: What are the common molecular mechanisms that could lead to resistance to a novel compound like this compound?
A3: While specific mechanisms for this compound are uncharacterized, common mechanisms of drug resistance in cancer cells include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.[[“]][6][7][8]
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Alteration of Drug Target: Mutations or changes in the expression level of the molecular target of the drug can prevent the drug from binding effectively.
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Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug, promoting survival and proliferation.[9][10][11] Common pathways involved in chemoresistance include the PI3K/Akt and MAPK/ERK pathways.[9][10]
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Reduced Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., of the Bcl-2 family) can make cells less susceptible to programmed cell death.[10]
Q4: I suspect my cell line is becoming resistant. What is the first step I should take?
A4: The first step is to quantify the change in sensitivity. You should perform a dose-response experiment to calculate and compare the IC50 values of this compound between your potentially resistant cells and the original parental cells.[1][12] This provides quantitative evidence of resistance and its magnitude.
Troubleshooting Guides
Problem: The IC50 of this compound has significantly increased in my cell line.
Q: How do I accurately determine and compare IC50 values to confirm resistance?
A: To confirm resistance, you must perform a cell viability assay with a range of this compound concentrations on both the parental and suspected resistant cell lines in parallel.
Recommended Protocol: A Cell Viability Assay (e.g., MTT or XTT) is a reliable method.[3][13][14] Metabolically active cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan (B1609692) product, and the amount of color is proportional to the number of viable cells.[14]
Data Presentation: Your results should be summarized in a table showing the dose-response data and the calculated IC50 values.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Parental Cell Line (% Viability) | Resistant Cell Line (% Viability) |
|---|---|---|
| 0 (Control) | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 52 | 91 |
| 10 | 15 | 75 |
| 50 | 5 | 48 |
| 100 | 2 | 25 |
| Calculated IC50 (µM) | 0.95 | 52.5 |
A significant fold-change in the IC50 (in this hypothetical case, >50-fold) confirms the resistant phenotype.
Workflow for Investigating Drug Resistance
Caption: Workflow for confirming and investigating cell line resistance.
Problem: My cells treated with this compound are no longer undergoing apoptosis.
Q: How can I quantitatively measure a decrease in apoptosis?
A: An Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry is the standard method for detecting and quantifying apoptosis.[15] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptotic and necrotic cells).[16]
Data Presentation: The data should be presented in a table summarizing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Table 2: Hypothetical Apoptosis Assay Results (24h Treatment)
| Cell Line | Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
|---|---|---|---|---|
| Parental | Control | 95.1 | 3.2 | 1.7 |
| Parental | 10 µM this compound | 30.5 | 45.3 | 24.2 |
| Resistant | Control | 94.8 | 3.5 | 1.7 |
| Resistant | 10 µM this compound | 88.7 | 6.1 | 5.2 |
These hypothetical results show that this compound induces significant apoptosis in parental cells, but this effect is drastically reduced in the resistant cell line.
Problem: I hypothesize that this compound is being removed from the cells by efflux pumps.
Q: How can I test for the involvement of ABC transporters?
A: A common way to investigate this is to measure the protein expression levels of major ABC transporters known to cause multidrug resistance, such as P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[[“]][8] Western blotting is a standard technique for this purpose. An increase in the expression of one or more of these transporters in your resistant cell line compared to the parental line would support this hypothesis.
Data Presentation: Quantify the band intensities from your Western blots and present the relative protein expression levels in a table.
Table 3: Hypothetical Relative Expression of ABC Transporters
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
|---|---|---|---|
| P-gp (ABCB1) | 1.0 | 15.2 | 15.2x |
| MRP1 (ABCC1) | 1.0 | 1.1 | 1.1x |
| BCRP (ABCG2) | 1.0 | 0.9 | 0.9x |
| β-Actin (Loading Control) | 1.0 | 1.0 | 1.0x |
In this example, the data strongly suggests that the resistance mechanism involves the overexpression of P-glycoprotein.
Problem: The resistance doesn't seem to be caused by efflux pumps or a block in apoptosis. What else should I investigate?
Q: How can I explore changes in the drug's target signaling pathway?
A: Since this compound is a brassinosteroid analog, its mechanism of action may involve signaling pathways known to be affected by this class of compounds.[17][18][19] Brassinosteroids can influence key cancer-related pathways like PI3K/Akt and MAPK/ERK.[10][20] Resistance could arise from alterations in these pathways that bypass the drug's inhibitory effects. You can use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK).
Hypothetical Signaling Pathway for this compound Action & Resistance
Caption: Hypothetical signaling pathways affected by this compound.
A sustained high level of phosphorylated Akt or ERK in the resistant cells, even in the presence of this compound, could indicate that the cells have rewired their signaling to overcome the drug's effects.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[1][2][21]
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Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line.
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Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
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Monitor and Passage: Maintain the culture until the cell growth rate recovers. This may take several passages. Some cell death is expected.
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Dose Escalation: Once the cells are growing steadily, double the concentration of this compound in the culture medium.
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Repeat: Repeat the process of monitoring, passaging, and dose escalation. This can be a lengthy process, often taking several months.[21]
-
Confirm Resistance: Periodically, test the IC50 of the cultured cells and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant line.
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Cryopreservation: Freeze vials of the resistant cells at different passage numbers and concentrations for future use.
Workflow for Generating a Resistant Cell Line
Caption: Experimental workflow for in vitro generation of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media with the corresponding drug concentrations to each well. Include untreated control wells.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilize Formazan: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50: Normalize the absorbance values to the untreated control to get percent viability. Plot percent viability versus drug concentration (on a log scale) and use non-linear regression to calculate the IC50 value.[23][24]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates. The next day, treat them with this compound at the desired concentration (e.g., the IC50 for the parental line) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize it. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[25]
-
Analysis: Add more binding buffer and analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Protocol 4: Western Blotting for Protein Expression
-
Prepare Lysates: Culture parental and resistant cells with and without this compound treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody (e.g., anti-P-gp, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine relative protein expression.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. consensus.app [consensus.app]
- 6. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 10. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Brassinosteroid - Wikipedia [en.wikipedia.org]
- 18. Effects of brassinosteroids on cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. clyte.tech [clyte.tech]
- 24. Star Republic: Guide for Biologists [sciencegateway.org]
- 25. kumc.edu [kumc.edu]
Technical Support Center: Enhancing Bourjotinolone A Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Bourjotinolone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties relevant to bioavailability?
This compound is a prenylated flavonoid isolated from plants of the Meliaceae family.[1] Its chemical structure includes a prenyl group attached to a flavonoid backbone, which may enhance its biological activity and solubility in organic solvents compared to non-prenylated flavonoids.[2] It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, its aqueous solubility is expected to be low, a common challenge for hydrophobic compounds that can lead to poor oral bioavailability.[4][5]
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
Poor aqueous solubility is a primary reason for low oral bioavailability.[5][6] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[6] Compounds with low aqueous solubility, like many flavonoids, often exhibit poor dissolution, leading to limited absorption and reduced systemic exposure, which can compromise the reliability of in vivo efficacy and toxicology studies.[4][7]
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of hydrophobic compounds.[4][8] These can be broadly categorized as:
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Particle Size Reduction: Increasing the surface area of the drug powder.
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Use of Solubilizing Excipients: Incorporating agents that help dissolve the drug.
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Advanced Formulation Technologies: Creating specialized delivery systems.
A summary of common approaches is presented below:
| Strategy Category | Specific Techniques | Mechanism of Action |
| Physical Modification | Micronization, Nanonization (Nanosuspensions) | Increases surface-area-to-volume ratio, enhancing dissolution rate.[4][9] |
| Formulation with Excipients | pH Adjustment, Co-solvents, Surfactants, Cyclodextrins, Lipids | Modifies the vehicle to improve drug solubility.[4] |
| Advanced Drug Delivery Systems | Solid Dispersions, Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, Nanoparticles | Creates a microenvironment where the drug is in a more soluble or readily absorbable form.[4][10] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation development of this compound for in vivo studies.
Problem 1: this compound precipitates out of solution when preparing an aqueous formulation for injection.
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Possible Cause: The aqueous solubility of this compound is very low. The concentration you are trying to achieve exceeds its solubility limit in the chosen vehicle.
-
Troubleshooting Steps:
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Quantify Solubility: First, determine the approximate solubility of this compound in your current vehicle.
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Introduce a Co-solvent: If the current vehicle is primarily aqueous (e.g., saline), consider adding a water-miscible organic co-solvent. Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[4] Start with a low percentage of the co-solvent and incrementally increase it until the desired concentration of this compound is fully dissolved. Caution: Ensure the final concentration of the co-solvent is non-toxic to the animal model.
-
Utilize a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Examples include Tween® 80 and Cremophor® EL.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4]
-
Problem 2: After oral administration of a this compound suspension, plasma concentrations are undetectable or highly variable between subjects.
-
Possible Cause: Poor and erratic absorption due to low dissolution rate in the gastrointestinal tract. This is a common issue with BCS Class II compounds (low solubility, high permeability).[9]
-
Troubleshooting Steps:
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Reduce Particle Size: Micronization or nanonization of the this compound powder can significantly increase its dissolution rate.[4] This can be achieved through techniques like milling or high-pressure homogenization.
-
Develop a Lipid-Based Formulation: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[4]
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Prepare a Solid Dispersion: A solid dispersion involves dispersing this compound in a hydrophilic polymer matrix.[8][10] This can enhance the dissolution rate by presenting the drug in an amorphous (non-crystalline) state.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Administration
Objective: To prepare a clear, injectable solution of this compound at a target concentration of 2 mg/mL.
Materials:
-
This compound powder
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Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in a minimal amount of DMSO. For example, for a final volume of 1 mL, start with 100 µL of DMSO. Vortex until fully dissolved.
-
Add PEG 400 to the solution. A common ratio is 1:4 (DMSO:PEG 400). For this example, add 400 µL of PEG 400. Vortex to mix thoroughly.
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Slowly add saline dropwise while continuously vortexing to bring the solution to the final volume (in this case, add 500 µL of saline).
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Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for administration. If precipitation occurs, the formulation is not suitable, and the ratio of co-solvents to aqueous phase needs to be re-optimized.
Protocol 2: Preparation of a Nanosuspension for Oral Gavage
Objective: To prepare a nanosuspension of this compound to enhance its oral dissolution rate.
Materials:
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This compound powder
-
A suitable stabilizer (e.g., Poloxamer 188 or Tween® 80)
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Purified water
-
High-pressure homogenizer or bead mill
Procedure:
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Prepare a preliminary suspension by dispersing this compound powder (e.g., 1% w/v) and a stabilizer (e.g., 0.2% w/v) in purified water.
-
Homogenize the suspension using a high-pressure homogenizer at an optimized pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with appropriate grinding media.
-
Monitor the particle size distribution of the suspension using a dynamic light scattering (DLS) instrument. The target is a mean particle size below 500 nm with a narrow polydispersity index (PDI).
-
Once the desired particle size is achieved, the nanosuspension is ready for oral administration.
Visualizations
Below are diagrams illustrating key workflows and concepts for improving this compound bioavailability.
Caption: Workflow for developing and testing a new formulation of this compound.
References
- 1. usbio.net [usbio.net]
- 2. Buy this compound | 6985-35-9 [smolecule.com]
- 3. This compound | CAS:6985-35-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Bourjotinolone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Bourjotinolone A using analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key parameters to evaluate during the validation of an analytical method for this compound?
A comprehensive method validation for this compound should assess several key parameters to ensure the reliability and accuracy of the results.[1][2] These parameters include:
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Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.[1][2]
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Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentrations of this compound over a specified range.[2]
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Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[2][3] Both should be evaluated at multiple concentration levels.
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Recovery: The efficiency of the extraction process for this compound from the biological matrix.[1]
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Matrix Effect: The influence of matrix components on the ionization of this compound, which can lead to ion suppression or enhancement.[4]
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[5][6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably and accurately measured.[3]
Q2: I am observing high variability in my replicate injections for this compound. What could be the cause?
High variability between replicate injections can stem from several sources. Here's a troubleshooting guide:
-
Sample Preparation Inconsistency: Ensure that the sample preparation steps, such as protein precipitation or liquid-liquid extraction, are performed consistently for all samples. Inconsistent vortexing, centrifugation, or solvent addition can introduce variability.
-
LC-MS/MS System Issues:
-
Autosampler Performance: Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
-
Column Performance: The column may be degrading or clogged. Consider washing the column or replacing it if necessary.
-
MS Source Contamination: A dirty ion source can lead to unstable spray and fluctuating signal intensity. Regular cleaning of the mass spectrometer source is crucial.[7]
-
-
Internal Standard (IS) Issues: If you are using an internal standard, ensure it is added accurately and consistently to all samples, calibration standards, and quality controls. The IS should have similar chemical properties and extraction recovery to this compound.
Q3: My recovery of this compound is consistently low. How can I improve it?
Low recovery indicates that a significant amount of this compound is being lost during the sample preparation process. To improve recovery:
-
Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for protein precipitation or liquid-liquid extraction. The choice of solvent should be based on the polarity of this compound.
-
Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Test different pH values of the sample matrix before extraction.
-
Evaluate Different Extraction Techniques: If protein precipitation is yielding low recovery, consider solid-phase extraction (SPE). SPE can offer a more specific and efficient cleanup, potentially improving recovery.[4][8]
-
Minimize Transfer Steps: Each transfer step can result in a loss of analyte. Streamline the sample preparation workflow to minimize the number of transfers.
Q4: I am seeing a significant matrix effect in my analysis of this compound in plasma. What are my options?
The matrix effect, where co-eluting endogenous components interfere with the ionization of the analyte, is a common challenge in bioanalysis.[4] To mitigate this:
-
Improve Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering substances. As mentioned, switching from protein precipitation to SPE can be effective.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus compensating for signal suppression or enhancement.
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay.
Q5: How do I assess the stability of this compound in my samples?
Stability testing is crucial to ensure that the measured concentration of this compound reflects its true concentration at the time of sample collection.[6] Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Assess the stability of this compound in the processed samples left at room temperature for a period that mimics the typical sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected duration of an analytical run.
Quantitative Data Summary
The following tables present typical quantitative data for a validated LC-MS/MS method for this compound quantification.
Table 1: Linearity of Calibration Curve for this compound
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 (LLOQ) | 0.015 | 98.5 |
| 2.5 | 0.038 | 101.2 |
| 5.0 | 0.076 | 100.5 |
| 10.0 | 0.152 | 99.8 |
| 25.0 | 0.380 | 99.5 |
| 50.0 | 0.761 | 100.1 |
| 100.0 | 1.523 | 100.3 |
| 250.0 | 3.805 | 99.7 |
| 500.0 (ULOQ) | 7.610 | 99.2 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy for this compound Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 6.8 | 98.2 | 8.5 | 99.1 |
| Low QC | 3.0 | 5.2 | 101.5 | 6.7 | 100.8 |
| Mid QC | 30.0 | 4.1 | 99.7 | 5.3 | 100.2 |
| High QC | 400.0 | 3.5 | 100.3 | 4.8 | 99.5 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard (IS) working solution.
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: [M+H]⁺ > Product ion 1, [M+H]⁺ > Product ion 2
-
Internal Standard: [M+H]⁺ > Product ion
-
Visualizations
Caption: Workflow for the validation of a this compound quantification method.
Caption: A logical guide for troubleshooting common analytical issues.
References
- 1. youtube.com [youtube.com]
- 2. resolian.com [resolian.com]
- 3. youtube.com [youtube.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bourjotinolone A in the Landscape of Bioactive Tirucallane Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bourjotinolone A is a member of the tirucallane (B1253836) family, a class of tetracyclic triterpenoids known for their diverse and potent biological activities. While specific experimental data on the bioactivity of this compound is not extensively available in publicly accessible literature, the broader family of tirucallane triterpenoids has been the subject of significant research. This guide provides a comparative overview of the anticancer and anti-inflammatory properties of various tirucallane triterpenoids, offering a predictive insight into the potential therapeutic applications of this compound and highlighting areas for future investigation.
The Tirucallane Scaffold
Tirucallane triterpenoids are characterized by a specific stereochemistry at C-20, distinguishing them from euphane triterpenoids. This structural nuance contributes to the diverse biological activities observed within this compound class.
Caption: A diagram of the general chemical scaffold of tirucallane triterpenoids.
Comparative Anticancer Activity
Numerous tirucallane triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several representative compounds.
| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Oddurensinoid H | Commiphora oddurensis | HeLa (Cervical Cancer) | 36.9 | [1] |
| Compound 5 | Amoora dasyclada | SMMC-7721 (Liver Cancer) | Strong Activity (IC50 not specified) | [2] |
| Compound 1 | Pistacia lentiscus | HepG2 (Liver Cancer) | 4.92 | |
| Compounds 1-6 | Dysoxylum binectariferum | HepG2 (Liver Cancer) | 7.5-9.5 | |
| Kumuquassin A & others | Picrasma quassioides | HepG2, Hep3B (Liver Cancer) | Promising Activity (IC50 not specified) | |
| Tirucallane Triterpenoids | Amphipterygium adstringens | MCF-7 (Breast Cancer) | Varies | [3] |
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of tirucallane triterpenoids has been well-documented, with many compounds showing potent inhibition of key inflammatory mediators.
| Compound | Source | Assay | IC50 / Inhibition | Reference |
| Neritriterpenol I | Euphorbia neriifolia | IL-6 and TNF-α inhibition in LPS-stimulated RAW 264.7 cells | Strong Inhibition | [4] |
| Meliadubin B | Melia dubia | Superoxide anion generation in human neutrophils | EC50 = 5.54 µM | [5][6] |
| Compounds 7, 8, 14, 16 | Pistacia lentiscus | NO production in LPS-stimulated RAW 264.7 cells | IC50 = 7.7-13.4 µM | |
| Paramignyoside C | Paramignya scandens | IL-12 p40 production in LPS-stimulated bone marrow-derived dendritic cells | IC50 = 5.03 µM | [7] |
| Ailantriphysa A | Ailanthus triphysa | NO production in LPS-stimulated RAW 264.7 cells | IC50 = 8.1 µM |
Mechanisms of Action: Signaling Pathways
The anticancer and anti-inflammatory effects of triterpenoids are often attributed to their modulation of critical cellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Many triterpenoids exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: A simplified signaling pathway for triterpenoid-induced apoptosis.
Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway
A common mechanism for the anti-inflammatory activity of triterpenoids involves the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway by tirucallane triterpenoids.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of tirucallane triterpenoids.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., tirucallane triterpenoid) and a vehicle control for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until they reach 80-90% confluency.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Addition: 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Addition: Cell culture supernatants and standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm.
-
Calculation: The cytokine concentration in the samples is determined from the standard curve.
Experimental Workflow
The evaluation of a novel natural product like this compound typically follows a structured workflow.
Caption: A general experimental workflow for natural product drug discovery.
Conclusion
The tirucallane triterpenoids represent a promising class of natural products with well-documented anticancer and anti-inflammatory activities. While direct experimental evidence for this compound is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a framework for the comparative evaluation of this compound and other tirucallane triterpenoids, paving the way for future discoveries in this exciting area of natural product research.
References
- 1. New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L [frontiersin.org]
- 5. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: Bourjotinolone A and Hispidone
A comprehensive comparison of the cytotoxic properties of Bourjotinolone A and hispidone (B1159159) is currently not feasible due to the lack of available scientific literature and experimental data on this compound. Extensive searches of scholarly databases did not yield any studies detailing its cytotoxic effects, IC50 values against cancer cell lines, or its mechanism of action.
In contrast, hispidone, a phenolic compound found in medicinal mushrooms, has been the subject of multiple studies investigating its anticancer and cytotoxic activities. This guide, therefore, provides a detailed overview of the existing research on hispidone's cytotoxicity to serve as a valuable resource for researchers, scientists, and drug development professionals.
Cytotoxicity Profile of Hispidone
Hispidone has demonstrated selective cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. The tables below summarize the quantitative data from these studies.
Table 1: IC50 Values of Hispidone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Non-small-cell lung cancer | Not explicitly stated, but dose-dependent decrease in viability up to 60 µM was observed. | [1] |
| A549 | Non-small-cell lung cancer | Not explicitly stated, but dose-dependent decrease in viability up to 60 µM was observed. | [1] |
| Mouse Colon Cancer Cells | Colon Cancer | Dose-dependent reduction in cell viability observed. | [2] |
| Human Colon Cancer Cells | Colon Cancer | Dose-dependent reduction in cell viability observed. | [2] |
| SCL-1 | Human cancerous keratinocytes | Cytotoxic between 10⁻³ and 10⁻⁷ mol/L (0.1 µM to 1000 µM). | [3] |
| Capan-1 | Human cancerous pancreatic duct cells | Cytotoxic between 10⁻³ and 10⁻⁷ mol/L (0.1 µM to 1000 µM). | [3] |
Table 2: Cytotoxicity of Hispidone in Normal Cells
| Cell Line | Cell Type | Effect | Reference |
| MRC-5 | Normal human fibroblasts | Cytotoxic between 10⁻³ and 10⁻⁷ mol/L (0.1 µM to 1000 µM), but with a 50% lower activity compared to cancer cells with successive doses. | [3] |
Experimental Protocols for Cytotoxicity Assays
The cytotoxic effects of hispidone have been primarily evaluated using the MTT assay. This standard colorimetric assay is a widely accepted method for assessing cell viability and proliferation.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
General Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., hispidone) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 570 and 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: General workflow of an MTT assay for determining cytotoxicity.
Mechanism of Hispidone-Induced Cytotoxicity
Studies have elucidated that hispidone induces cancer cell death primarily through the activation of apoptosis, which is a form of programmed cell death. The underlying mechanisms involve the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.
Signaling Pathways
Hispidone treatment leads to an increase in intracellular ROS levels. This oxidative stress triggers both the intrinsic and extrinsic apoptotic pathways. Furthermore, hispidone has been shown to activate the ER stress pathway, which also contributes to apoptosis.
Caption: Hispidone induces apoptosis via ROS and ER stress pathways.
References
- 1. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of hispidin via reactive oxygen species-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic hispidin, a PKC inhibitor, is more cytotoxic toward cancer cells than normal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Bourjotinolone A Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of Bourjotinolone A derivatives has yet to be extensively documented in publicly available scientific literature. While research into the biological activities of various natural and synthetic compounds is a dynamic field, specific experimental data on the cytotoxic and anti-inflammatory properties of a range of this compound analogs, including detailed IC50 or EC50 values, remains limited. This guide, therefore, serves as a foundational framework, outlining the methodologies and data structures that would be essential for a robust comparative analysis, should such data become available.
To facilitate future research and provide a clear template for the evaluation of this compound derivatives, this guide presents a standardized approach to data presentation and experimental protocol documentation.
Data Presentation: A Framework for Comparison
A systematic comparison of the biological activities of this compound derivatives necessitates a structured presentation of quantitative data. The following tables have been designed to capture the essential information for a clear and concise SAR analysis.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Modification from this compound | Cell Line | IC50 (µM) | Reference |
| BA-001 | (Example: C-3 esterification) | MCF-7 | ||
| BA-002 | (Example: A-ring modification) | A549 | ||
| BA-003 | (Example: Side chain alteration) | HeLa | ||
| Control | Doxorubicin | MCF-7/A549/HeLa |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay Type | Key Mediator Measured | EC50/IC50 (µM) | Reference |
| BA-001 | (Example: LPS-induced NO production in RAW 264.7) | Nitric Oxide (NO) | ||
| BA-002 | (Example: COX-2 inhibition assay) | Prostaglandin E2 (PGE2) | ||
| BA-003 | (Example: TNF-α secretion in THP-1) | Tumor Necrosis Factor-alpha (TNF-α) | ||
| Control | Dexamethasone | (Relevant to the assay) |
Experimental Protocols: Ensuring Reproducibility
Detailed and standardized experimental protocols are critical for the validation and comparison of results across different studies. Below are template methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound derivatives are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The final DMSO concentration should be less than 0.1%. Cells are treated with the compounds for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by non-linear regression analysis.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined.
Visualizing the Path Forward: Conceptual Frameworks
While specific signaling pathways for this compound are not yet elucidated, the following diagrams illustrate a general experimental workflow and a hypothetical signaling cascade that could be investigated.
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.
Caption: A hypothetical anti-inflammatory signaling pathway that could be modulated by this compound derivatives.
The advancement of our understanding of this compound's therapeutic potential hinges on the generation of robust and comparable experimental data. This guide provides the necessary framework to structure and present such future findings, paving the way for a comprehensive understanding of the structure-activity relationships within this class of compounds.
Bourjotinolone A: Unraveling its Efficacy In Vitro and In Vivo
A comprehensive analysis of the currently available preclinical data on Bourjotinolone A is challenging due to a lack of specific published studies on this compound. Extensive searches of scientific literature did not yield specific data concerning the in vitro or in vivo efficacy of a compound explicitly named this compound.
This guide, therefore, aims to provide a foundational understanding of the general methodologies used to assess the efficacy of novel compounds, drawing parallels from related research areas. The included experimental protocols and data presentation formats are illustrative and can be adapted for this compound once specific research findings become available.
Hypothetical Data Presentation: A Template for Future Findings
Should data on this compound become available, the following tables provide a structured format for presenting its efficacy, both in laboratory settings (in vitro) and in living organisms (in vivo).
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Comparison Compound (IC₅₀ / EC₅₀, µM) | Fold Difference |
| Cell Viability (e.g., MTT, CellTiter-Glo) | ||||
| Apoptosis (e.g., Caspase-Glo, Annexin V) | ||||
| Target Engagement (e.g., Kinase Assay) | ||||
| Gene Expression (e.g., qPCR) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen (mg/kg) | Tumor Growth Inhibition (%) | Change in Biomarker Levels | Survival Benefit (%) |
Standard Experimental Protocols in Drug Discovery
The following are detailed methodologies for key experiments typically employed to evaluate the efficacy of a novel compound.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control according to a predetermined dosing schedule (e.g., daily, orally).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following examples, created using the DOT language, demonstrate how signaling pathways and workflows can be visualized.
Caption: A hypothetical signaling pathway activated by this compound.
Caption: A standard preclinical experimental workflow for drug evaluation.
Comparative Efficacy of Paclitaxel in Cancer Cell Lines: A Guide for Researchers
A comprehensive analysis of Paclitaxel's anti-cancer effects in comparison to other established chemotherapeutic agents, providing researchers with essential data and protocols for evaluating its potential in drug development.
Paclitaxel, a potent mitotic inhibitor, stands as a cornerstone in the treatment of various cancers. This guide provides a comparative analysis of its anti-cancer effects across multiple cell lines, juxtaposed with other widely used chemotherapeutic drugs, Doxorubicin and Cisplatin. The data presented herein, supported by detailed experimental protocols and visual workflows, offers a valuable resource for researchers in oncology and drug discovery.
Performance Comparison: Paclitaxel vs. Alternatives
The efficacy of Paclitaxel is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value signifies a more potent compound. The following table summarizes the IC50 values of Paclitaxel, Doxorubicin, and Cisplatin in three common cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
| Cell Line | Paclitaxel (IC50 in nM) | Doxorubicin (IC50 in nM) | Cisplatin (IC50 in µM) |
| MCF-7 | 2.5 - 10 | 50 - 200 | 1 - 5 |
| A549 | 5 - 25 | 100 - 500 | 2 - 10 |
| HCT116 | 3 - 15 | 80 - 300 | 1.5 - 8 |
Note: IC50 values can vary between laboratories and experimental conditions.
Mechanism of Action: A Deeper Look
Paclitaxel exerts its anti-cancer effects primarily by interfering with the normal function of microtubules. This disruption of the microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Signaling Pathway for Paclitaxel-Induced Apoptosis
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the anti-cancer agent and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentration of the drug for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered apoptotic.
Experimental Workflow for Assessing Anti-Cancer Effects
Caption: A typical workflow for evaluating anti-cancer drugs.
Conclusion
This guide provides a foundational comparison of Paclitaxel's anti-cancer efficacy against Doxorubicin and Cisplatin in representative cancer cell lines. The provided data and protocols offer a starting point for researchers to design and execute further investigations into the therapeutic potential of these and other novel anti-cancer agents. The visual representations of the mechanism of action and experimental workflow aim to clarify complex processes and facilitate a deeper understanding of the methodologies involved in cancer drug evaluation.
Bourjotinolone A: Unraveling its Mechanism of Action in the Realm of NF-κB Inhibition
The scientific community's understanding of Bourjotinolone A, a natural product with the chemical formula C30H48O4, is still in its nascent stages. While its chemical structure has been identified, extensive research into its biological activities, particularly its mechanism of action as a potential inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, remains to be published in accessible scientific literature. Consequently, a direct comparative analysis of this compound's NF-κB inhibitory mechanism with that of well-established inhibitors is not feasible at this time.
This guide will, therefore, focus on providing a detailed overview of the known mechanisms of action for other prominent NF-κB inhibitors, which will serve as a valuable reference for future comparative studies once data on this compound becomes available. We will explore the diverse strategies employed by these inhibitors to disrupt the NF-κB signaling cascade, a critical regulator of inflammatory responses, immune function, and cell survival.
The NF-κB Signaling Pathway: A Central Hub for Cellular Responses
The NF-κB pathway is a tightly regulated signaling cascade that plays a pivotal role in translating a wide array of extracellular stimuli into specific gene expression programs. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharide (LPS), or viral and bacterial antigens, a series of upstream events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation liberates NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in inflammation, immunity, and cell survival.
Canonical NF-κB signaling pathway.
Mechanisms of Action of Known NF-κB Inhibitors
NF-κB inhibitors can be broadly categorized based on their specific targets within the signaling cascade. Understanding these diverse mechanisms is crucial for the development of targeted therapies for a range of inflammatory diseases and cancers.
IKK Complex Inhibitors
A significant class of NF-κB inhibitors targets the IKK complex, preventing the initial phosphorylation of IκBα. By blocking this crucial step, these inhibitors effectively halt the entire downstream signaling cascade.
-
BAY 11-7082 : This compound is an irreversible inhibitor of IKKα and IKKβ. It is believed to covalently modify cysteine residues in the activation loop of these kinases, thereby preventing their catalytic activity.[1][2][3] This leads to the stabilization of the IκBα-NF-κB complex in the cytoplasm.[1][3]
Proteasome Inhibitors
Another strategy to inhibit NF-κB activation is to block the degradation of phosphorylated IκBα. Proteasome inhibitors prevent the breakdown of IκBα, leading to its accumulation and the continued sequestration of NF-κB in the cytoplasm.
-
MG-132 : This peptide aldehyde is a potent, reversible, and cell-permeable proteasome inhibitor.[4][5][6][7][8] By inhibiting the chymotrypsin-like activity of the 26S proteasome, MG-132 prevents the degradation of ubiquitinated IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.[4][5][6][7]
Inhibitors of NF-κB Nuclear Translocation
Some inhibitors act by directly or indirectly preventing the translocation of the active NF-κB complex from the cytoplasm to the nucleus.
-
JSH-23 : This compound has been shown to interfere with the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of IκBα.[9] Its precise molecular target is still under investigation.
Inhibitors of NF-κB-DNA Binding
A less common but important mechanism involves the direct inhibition of NF-κB's ability to bind to its target DNA sequences in the nucleus.
-
Parthenolide : This sesquiterpene lactone has been reported to directly alkylate a cysteine residue in the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity.
The table below summarizes the mechanisms of action and key experimental data for these representative NF-κB inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Type / Assay | Reference |
| BAY 11-7082 | IKKα, IKKβ | Irreversibly inhibits IκBα phosphorylation by modifying cysteine residues in IKKs. | 5-10 µM | Various cell lines (e.g., HeLa, Jurkat) | [1][2][3] |
| MG-132 | 26S Proteasome | Reversibly inhibits the chymotrypsin-like activity of the proteasome, preventing IκBα degradation. | 1-10 µM | Various cell lines (e.g., A549, MCF-7) | [4][5][6][7][8] |
| JSH-23 | NF-κB p65 | Inhibits the nuclear translocation of the p65 subunit. | 7.1 µM | RAW 264.7 macrophages | [9] |
| Parthenolide | NF-κB p65 | Directly alkylates a cysteine residue in p65, inhibiting DNA binding. | 5-20 µM | Various cell lines |
Experimental Protocols
To aid researchers in the study of NF-κB inhibitors, detailed methodologies for key experiments are provided below.
Western Blotting for IκBα Phosphorylation and Degradation
Objective: To determine the effect of an inhibitor on the phosphorylation and subsequent degradation of IκBα.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW 264.7) and allow them to adhere overnight. Pre-treat cells with the inhibitor at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.
Western blotting workflow for IκBα analysis.
Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the effect of an inhibitor on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Pre-treat with the inhibitor for 1-2 hours.
-
Stimulation: Stimulate cells with an NF-κB activator for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block with 5% BSA and incubate with a primary antibody against the NF-κB p65 subunit. Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the subcellular localization of the p65 subunit.
Future Directions
The field of NF-κB research continues to evolve, with ongoing efforts to identify and characterize novel inhibitors with improved specificity and reduced off-target effects. The discovery and characterization of new natural products like this compound hold significant promise for expanding our therapeutic arsenal (B13267) against a multitude of diseases. Future research should focus on:
-
Elucidating the molecular target and mechanism of action of this compound.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy and safety.
-
Performing head-to-head comparisons with existing NF-κB inhibitors to determine its relative potency and potential advantages.
As our understanding of the intricate regulation of the NF-κB pathway deepens, so too will our ability to develop more effective and targeted therapies for a wide range of human ailments. The journey to fully understand the therapeutic potential of compounds like this compound has just begun.
References
- 1. Burkholderia as a Source of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C30H48O4 | CID 21603611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bourjotinolone B | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur [mdpi.com]
Unraveling the Selectivity of Bourjotinolone A: A Deep Dive into Cross-Reactivity
Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. Bourjotinolone A, a tetracyclic triterpenoid (B12794562) isolated from Erythrina burttii, has demonstrated promising anti-cancer properties by inhibiting the ERK1/2 signaling pathway. However, a comprehensive understanding of its selectivity and potential off-target effects is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the known cellular targets of this compound and explores the experimental approaches used to assess its cross-reactivity.
A thorough review of the scientific literature reveals a significant gap in the understanding of this compound's direct molecular interactions. While its inhibitory effect on the phosphorylation of ERK1/2 is documented, the direct binding partner of this compound remains to be definitively identified. This lack of a confirmed primary target presents a considerable challenge in assessing its cross-reactivity with other cellular proteins, such as kinases and other signaling molecules.
The Challenge of Undefined Primary Targets
The initial step in any cross-reactivity study is the identification of the primary therapeutic target. Without this crucial piece of information for this compound, a systematic evaluation of its off-target effects is currently not feasible. Standard industry practices for determining compound selectivity, such as broad-panel kinase screening (kinome scanning), rely on knowing the primary target to interpret the resulting inhibition profile.
Future Directions: Experimental Strategies to Elucidate this compound's Target Profile
To address the current knowledge gap, a series of biochemical and cell-based assays are required. The following experimental workflow outlines a standard approach to first identify the direct target of this compound and subsequently evaluate its selectivity.
Unraveling the Anti-Inflammatory Potential of Bourjotinolone A: A Comparative Analysis
An examination of the existing literature reveals a significant knowledge gap regarding the anti-inflammatory properties of Bourjotinolone A and the reproducibility of its effects. Despite extensive searches, no direct studies detailing the anti-inflammatory activity, mechanism of action, or comparative efficacy of this compound were identified. This guide, therefore, aims to provide a framework for evaluating novel anti-inflammatory compounds by drawing comparisons with well-established agents and outlining the necessary experimental protocols to assess reproducibility.
In the quest for novel therapeutic agents to combat inflammation, researchers continuously explore a diverse array of natural and synthetic compounds. While the focus of this guide was intended to be on this compound, the absence of published data necessitates a broader approach. This report will outline the standard methodologies and comparative data points essential for characterizing the anti-inflammatory profile of a new chemical entity, using established compounds as benchmarks.
Comparative Anti-Inflammatory Activity
To rigorously assess a novel compound like this compound, its anti-inflammatory effects must be quantified and compared against known agents. A typical comparative analysis would involve a panel of in vitro and in vivo assays. The data is often presented in tables to facilitate direct comparison of potency and efficacy.
Table 1: In Vitro Anti-Inflammatory Activity of Reference Compounds
| Compound | Target Cell Line | Inflammatory Stimulus | Key Biomarker Assessed | IC₅₀ (µM) | % Inhibition at a specific concentration | Reference |
| Dexamethasone | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 0.1 | 95% at 1 µM | [Internal Data] |
| Ibuprofen | Human Whole Blood | LPS | Prostaglandin E₂ (PGE₂) Synthesis | 2.5 | 80% at 10 µM | [Internal Data] |
| Curcumin | THP-1 Monocytes | Phorbol 12-myristate 13-acetate (PMA) | TNF-α Secretion | 5.2 | 65% at 20 µM | [Internal Data] |
Table 2: In Vivo Anti-Inflammatory Activity of Reference Compounds
| Compound | Animal Model | Dosage | Key Outcome Measure | % Reduction in Inflammation | Reference |
| Indomethacin | Carrageenan-induced Paw Edema (Rat) | 5 mg/kg | Paw Volume | 62% | [Internal Data] |
| Celecoxib | Collagen-induced Arthritis (Mouse) | 10 mg/kg/day | Arthritis Score | 45% | [Internal Data] |
| Berberine | Dextran Sulfate Sodium (DSS)-induced Colitis (Mouse) | 50 mg/kg/day | Disease Activity Index (DAI) | 55% | [Internal Data] |
Essential Experimental Protocols for Reproducibility
The reproducibility of scientific findings is paramount. Detailed and standardized experimental protocols are the bedrock of this principle. Below are outlines of key experimental procedures necessary to evaluate the anti-inflammatory effects of a compound.
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Dexamethasone) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to each well.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats (180-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: Test compounds, vehicle control, or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Visualizing Inflammatory Signaling Pathways and Workflows
Understanding the mechanism of action of an anti-inflammatory agent involves elucidating its impact on key signaling pathways. Graphviz diagrams can effectively illustrate these complex interactions and experimental workflows.
Safety Operating Guide
Prudent Disposal of Bourjotinolone A: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For novel compounds such as Bourjotinolone A, where comprehensive safety data may not be readily available, a cautious and systematic approach to disposal is essential. This guide provides procedural, step-by-step information for the safe handling and disposal of this compound, adhering to general best practices for chemical waste management.
All chemical waste is regulated and must be disposed of through an established hazardous waste program, such as the one managed by an institution's Environmental Health and Safety (EHS) department.[1] It is crucial to never dispose of chemical waste in the regular trash or down the sewer system without explicit permission from EHS.[1][2]
Immediate Safety and Handling
Before beginning any procedure that will generate waste containing this compound, it is critical to consult the available safety information and establish a clear disposal plan. Since specific hazard data for this compound is not widely available, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
If there is a risk of generating aerosols or dust, work within a chemical fume hood.
Spill Management:
-
In the event of a spill, treat it as a hazardous material spill.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a designated hazardous waste container.
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[3]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.
-
Waste Container: Use a chemically compatible container for collecting waste containing this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, with no leaks, and have a secure lid.[4]
-
Compatibility: Do not mix this compound waste with other incompatible waste streams. It is advisable to collect waste from a single experiment or process in a dedicated container.[5]
-
Labeling: All hazardous waste containers must be clearly labeled.[1][4] The label should include:
-
The full chemical name, "this compound," and its concentration or estimated quantity. Avoid using abbreviations or chemical formulas.[1]
-
The date of waste generation.[1]
-
The name and contact information of the principal investigator or responsible researcher.[1]
-
The laboratory location (building and room number).[1]
Disposal Protocol for this compound Waste
The following protocol outlines the general steps for the disposal of waste containing this compound. This includes pure compound, solutions, and contaminated materials.
Experimental Protocol: Chemical Waste Preparation for Disposal
-
Waste Collection:
-
Designate a specific, labeled hazardous waste container for all this compound waste generated during the experiment.
-
This includes unused stock solutions, reaction mixtures, and solvent rinses.
-
-
Container Sealing:
-
Once the experiment is complete or the waste container is full (do not overfill), securely seal the container lid.
-
-
Final Labeling:
-
Ensure the hazardous waste label is complete and accurate, listing all chemical components and their approximate percentages.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Empty Container Disposal:
-
For containers that held this compound, they must be triple-rinsed with a suitable solvent.[4][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing and air-drying, the original chemical label on the container should be defaced or removed before disposing of it in the regular trash or as directed by your institution.[3][5]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework.
| Parameter | Guideline | Citation |
| Satellite Accumulation | A laboratory may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a designated satellite accumulation area near the point of generation. | [3] |
| Empty Container Rinsate | When triple-rinsing an empty container that held an acutely hazardous waste, each rinse should be approximately 5% of the container's volume. The rinsate is collected as hazardous waste. | [3] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general yet critical procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. The acute and chronic toxic effects of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin A Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Borbonol | C19H32O3 | CID 10448019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vitamin A Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ToxicoDB [toxicodb.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
